molecular formula C17H38BrNO2 B1367257 N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide CAS No. 57122-49-3

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

Cat. No.: B1367257
CAS No.: 57122-49-3
M. Wt: 368.4 g/mol
InChI Key: QZGJWBFWUITOJD-UHFFFAOYSA-M
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Description

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide (CAS 57122-49-3) is a quaternary ammonium salt with the molecular formula C17H38BrNO2 and a molecular weight of 368.39 g/mol . This compound serves as a crucial synthetic intermediate in the development of novel polymerizable antimicrobial agents. It is particularly valuable in dental materials research, where it is used to synthesize advanced tetrafunctional methacrylate quaternary ammonium salt (TMQA) monomers. These monomers are designed to be copolymerized into dental nanocomposite resins, creating non-leaching, immobilized antibacterial surfaces that provide long-lasting protection against cariogenic bacteria like Streptococcus mutans . The antibacterial mechanism of action, characteristic of quaternary ammonium compounds (QACs), involves the attraction between the positively charged quaternary amine (N+) on the compound and the negatively charged bacterial cell wall. Following this electrostatic interaction, the lipophilic dodecyl (C12) alkyl chain inserts into and disrupts the integrity of the bacterial cell membrane. This leads to leakage of cell contents and ultimately, bacterial cell death . Beyond its primary application in creating cross-linked dental resins with enhanced biosafety and reduced cytotoxicity, this versatile chemical structure holds potential for broader research applications. These include use as a surfactant or emulsifier, and in the synthesis of other specialty chemicals . As a key building block in materials science, it enables the study of structure-property relationships in antimicrobial polymers. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

dodecyl-bis(2-hydroxyethyl)-methylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38NO2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-18(2,14-16-19)15-17-20;/h19-20H,3-17H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGJWBFWUITOJD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(CCO)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510557
Record name N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide
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Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57122-49-3
Record name 1-Dodecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57122-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to CAS Number 57122-49-3: N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide, registered under CAS number 57122-49-3, is a quaternary ammonium compound (QAC) that has garnered interest for its versatile properties as a cationic surfactant. This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, mechanism of action, and diverse applications, with a particular focus on its role in scientific research and development. As a member of the QAC family, this molecule possesses a positively charged nitrogen atom, which is key to its functionality. The presence of a long dodecyl carbon chain imparts significant surface-active properties, while the two hydroxyethyl groups on the nitrogen atom enhance its hydrophilicity and potential for further chemical modification.

Chemical and Physical Properties

The defining characteristics of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide are summarized in the table below. It is important to note that while some data is specific to the bromide salt, other information is derived from its close analogue, the chloride salt (CAS No. 22340-01-8), due to a greater availability of public data for the latter.

PropertyValueSource
CAS Number 57122-49-3N/A
Molecular Formula C₁₇H₃₈BrNO₂[1]
Molecular Weight 368.39 g/mol [1]
Appearance Yellow transparent liquid (for the chloride salt)[2]
Solubility Soluble in water and ethanol[2]
Thermal Stability Stable below 85 °C (for the chloride salt)[2]

Synthesis

The synthesis of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is typically achieved through a quaternization reaction. This process involves the reaction of a tertiary amine with an alkyl halide. In this specific case, the tertiary amine precursor is N-dodecyl-N,N-bis(2-hydroxyethyl)amine, and the alkylating agent is methyl bromide.

A general synthetic protocol can be outlined as follows:

  • Reaction Setup: N-dodecyl-N,N-bis(2-hydroxyethyl)amine is dissolved in a suitable polar aprotic solvent, such as acetonitrile or isopropanol, in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Addition of Alkylating Agent: Methyl bromide is carefully introduced into the reaction mixture. The reaction is typically carried out under controlled temperature conditions.

  • Reaction and Monitoring: The mixture is stirred for a specified period, often with heating, to drive the reaction to completion. The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system to yield the final N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product N_dodecyl_N_N_bis_2_hydroxyethyl_amine N-dodecyl-N,N-bis (2-hydroxyethyl)amine Reaction Quaternization Reaction (Stirring, Heating) N_dodecyl_N_N_bis_2_hydroxyethyl_amine->Reaction Tertiary Amine Methyl_bromide Methyl Bromide Methyl_bromide->Reaction Alkylating Agent Solvent Polar Aprotic Solvent (e.g., Acetonitrile) Solvent->Reaction Purification Isolation & Purification (Recrystallization) Reaction->Purification Final_Product N,N-Bis(2-hydroxyethyl)-N-methyl- dodecan-1-aminium bromide (CAS: 57122-49-3) Purification->Final_Product

Caption: General synthesis workflow for N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide.

Mechanism of Action and Applications

The functionality of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide stems from its amphiphilic nature, possessing both a hydrophilic quaternary ammonium head group and a hydrophobic dodecyl tail. This structure allows it to act as a potent cationic surfactant.

Surfactant Properties and Applications

As a surfactant, this compound reduces the surface tension between two liquids or between a liquid and a solid. This property is leveraged in a variety of industrial applications:

  • Cleaning and Emulsification: It is utilized in metal surface cleaning and as an emulsifier for carbon steel cleaning.[2] Its ability to form micelles allows for the encapsulation and removal of grease and oils.

  • Mineral Flotation: It can be employed as a flotation agent in the mining industry to separate minerals from gangue.[2]

  • Textile Industry: Its antistatic properties make it a useful additive in textile auxiliaries.[2]

Antimicrobial Activity

Quaternary ammonium compounds are well-known for their broad-spectrum antimicrobial properties. The positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, such as phospholipids and proteins. This interaction disrupts the cell membrane's integrity, leading to leakage of cellular contents and ultimately, cell death. The long alkyl chain facilitates the penetration of the compound into the hydrophobic lipid bilayer of the cell membrane.

Antimicrobial_Mechanism cluster_qac QAC Molecule cluster_membrane Bacterial Cell Membrane cluster_outcome Result qac_head Hydrophilic Head (+ charge) qac_tail Hydrophobic Tail membrane_surface Negatively Charged Surface qac_head->membrane_surface Electrostatic Interaction lipid_bilayer Lipid Bilayer qac_tail->lipid_bilayer Hydrophobic Interaction disruption Membrane Disruption membrane_surface->disruption lipid_bilayer->disruption leakage Leakage of Cellular Contents disruption->leakage cell_death Cell Death leakage->cell_death

Sources

An In-depth Technical Guide to the Synthesis, Characterization, and Early Research of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide, a cationic surfactant with significant potential in various industrial and pharmaceutical applications. Drawing from foundational chemical principles and early research on quaternary ammonium compounds (QACs), this document details the synthesis, physicochemical properties, and key performance characteristics of this molecule. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction: The Significance of Hydroxyethyl-Substituted Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs) are a versatile class of molecules characterized by a positively charged nitrogen atom bonded to four organic substituents.[1] This structure imparts an amphiphilic nature, with a hydrophilic cationic head group and a hydrophobic alkyl tail, making them effective surfactants. The incorporation of hydroxyethyl groups into the headgroup, as seen in N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide, introduces unique properties. The hydroxyl moieties can enhance water solubility, alter the hydrophilic-lipophilic balance (HLB), and provide sites for further chemical modification. These features make such QACs attractive for applications requiring high surface activity, biocompatibility, and functionality, including in personal care products, industrial formulations, and advanced drug delivery systems.[2][3]

Synthesis and Mechanism

The synthesis of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is a two-step process, beginning with the formation of the tertiary amine precursor, followed by quaternization. This approach allows for precise control over the final molecular structure.

Synthesis of the Tertiary Amine Precursor: N,N-Bis(2-hydroxyethyl)dodecylamine

The precursor, N,N-Bis(2-hydroxyethyl)dodecylamine, is synthesized via the ethoxylation of dodecylamine. This reaction involves the nucleophilic attack of the primary amine on the electrophilic carbon of ethylene oxide. The reaction is typically carried out under controlled temperature and pressure to ensure the addition of two ethylene oxide units.

Alternatively, a more common laboratory-scale synthesis involves the reaction of dodecylamine with 2-chloroethanol in the presence of a base to neutralize the formed HCl. This method, while effective, requires careful control of stoichiometry to favor the formation of the desired bis-hydroxyethylated product.

A more recent approach involves the use of hydroxyl-group-containing surfactants like N-dodecyl-isopropanolamine (NDIA) and bis(2-hydroxyethyl)dodecylamine (BHDA) as collectors in mineral flotation, indicating established synthesis routes for these precursors.[2]

Quaternization to Form N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

The final step is the quaternization of the tertiary amine, N,N-Bis(2-hydroxyethyl)dodecylamine, with a methylating agent. Methyl bromide is a highly effective reagent for this purpose, leading to the formation of the desired quaternary ammonium bromide salt.[4] The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic methyl group of methyl bromide, resulting in the formation of a new N-C bond and a positively charged nitrogen center.

Synthesis_Pathway Dodecylamine Dodecylamine Precursor N,N-Bis(2-hydroxyethyl)dodecylamine Dodecylamine->Precursor Ethoxylation EthyleneOxide Ethylene Oxide (2 eq.) EthyleneOxide->Precursor FinalProduct N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide Precursor->FinalProduct Quaternization MethylBromide Methyl Bromide MethylBromide->FinalProduct

Figure 1: Synthesis Pathway of the Target Compound.

Physicochemical Properties

While specific experimental data for N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is not extensively published in peer-reviewed literature, its properties can be inferred from data on analogous compounds and general principles of physical chemistry.

PropertyExpected Value/CharacteristicRationale/Reference
Molecular Formula C₁₇H₃₈BrNO₂Based on chemical structure.[5]
Molecular Weight ~368.4 g/mol Calculated from the molecular formula.[5]
Appearance White to pale yellow solid or pasteTypical for long-chain quaternary ammonium salts.[6]
Solubility Soluble in water and polar organic solventsThe cationic headgroup and hydroxyethyl moieties enhance water solubility.
Critical Micelle Concentration (CMC) Expected to be in the low millimolar (mM) rangeLong alkyl chains and the presence of a salt decrease the CMC. The hydroxyethyl groups may slightly increase the CMC compared to a simple trimethylammonium headgroup due to increased hydrophilicity.[7]

Core Functional Applications and Mechanisms

The unique molecular architecture of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide underpins its utility in several key areas.

Surfactant and Emulsifying Agent

As a cationic surfactant, this molecule effectively reduces the surface tension of water. At concentrations above its Critical Micelle Concentration (CMC), it self-assembles into micelles, which can encapsulate hydrophobic substances, thereby acting as an effective emulsifier. This property is crucial for its use in formulations that require the stable mixing of oil and water phases, such as in personal care products and industrial cleaners.

Antimicrobial Activity

Quaternary ammonium compounds are well-known for their broad-spectrum antimicrobial activity.[1] The positively charged nitrogen headgroup of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is attracted to the negatively charged cell membranes of bacteria and fungi. The long dodecyl chain then intercalates into and disrupts the lipid bilayer, leading to leakage of cellular contents and cell death. The presence of hydroxyethyl groups may modulate this activity by influencing the compound's interaction with the cell surface. While specific data for this compound is lacking, the related N,N-Bis(2-hydroxyethyl)dodecanamide has demonstrated antimicrobial properties.[8]

Role in Drug Delivery Formulations

In pharmaceutical sciences, surfactants are critical for the formulation of poorly water-soluble drugs. N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide can be used to form nanoemulsions, which are kinetically stable, nano-sized droplets of oil in water (or vice versa).[9] These nanoemulsions can encapsulate hydrophobic active pharmaceutical ingredients (APIs), enhancing their solubility, stability, and bioavailability.[10][11] The cationic nature of the surfactant can also promote interaction with negatively charged biological membranes, potentially enhancing drug absorption.

Application_Workflow Compound N,N-Bis(2-hydroxyethyl)-N- methyldodecan-1-aminium bromide Surfactant Surfactant Properties Compound->Surfactant Amphiphilic Structure Antimicrobial Antimicrobial Activity Compound->Antimicrobial Cationic Headgroup & Lipophilic Tail DrugDelivery Drug Delivery Vehicle Compound->DrugDelivery Emulsification & Biocompatibility Industrial Cleaners, Personal Care Surfactant->Industrial Applications Disinfectants Sanitizers, Preservatives Antimicrobial->Disinfectants Applications Pharma Nanoemulsions, Drug Solubilization DrugDelivery->Pharma Applications

Figure 2: Core Applications Workflow.

Experimental Protocols

The following protocols are provided as a guide for the synthesis, characterization, and performance evaluation of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide.

Synthesis Protocol

Step 1: Synthesis of N,N-Bis(2-hydroxyethyl)dodecylamine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dodecylamine (1 equivalent) in a suitable solvent such as ethanol.

  • Add sodium carbonate (2.2 equivalents) as a base.

  • Slowly add 2-chloroethanol (2.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent under reduced pressure to obtain the crude N,N-Bis(2-hydroxyethyl)dodecylamine.

  • Purify the product by vacuum distillation or column chromatography.

Step 2: Quaternization

  • Dissolve the purified N,N-Bis(2-hydroxyethyl)dodecylamine (1 equivalent) in a polar aprotic solvent such as acetonitrile or acetone in a pressure-rated vessel.

  • Cool the solution in an ice bath.

  • Carefully add a slight excess of methyl bromide (1.1 equivalents), either as a condensed liquid or bubbled as a gas.

  • Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours.

  • Monitor the reaction for the precipitation of the quaternary ammonium salt.

  • If no precipitate forms, cool the solution to induce crystallization.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR signals: a triplet for the terminal methyl group of the dodecyl chain (~0.9 ppm), a broad multiplet for the methylene groups of the dodecyl chain (~1.2-1.4 ppm), signals for the methylene groups adjacent to the nitrogen and hydroxyl groups, and a singlet for the N-methyl group.[12] The signals for the protons on the carbons attached to the nitrogen will be deshielded due to the positive charge.

    • The identification of quaternary ammonium cations can be challenging due to the lack of an N-H bond.[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory.

    • Expected characteristic peaks: a broad O-H stretching band (~3300 cm⁻¹), C-H stretching bands (~2850-2950 cm⁻¹), and C-N stretching bands.

  • Mass Spectrometry (MS):

    • Use electrospray ionization (ESI) in positive ion mode.

    • The expected parent ion will be the cation [C₁₇H₃₈NO₂]⁺.

Performance Evaluation Protocols
  • Determination of Critical Micelle Concentration (CMC):

    • Prepare a series of aqueous solutions of the surfactant with varying concentrations.

    • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).[14]

    • Plot surface tension versus the logarithm of the surfactant concentration.

    • The CMC is the concentration at which the surface tension plateaus. The intersection of the two linear portions of the plot gives the CMC value.[14]

    • Alternatively, conductometric or fluorescence spectroscopy methods can be used.[15]

  • Determination of Minimum Inhibitory Concentration (MIC):

    • Use the broth microdilution method.[16][17]

    • Prepare a serial two-fold dilution of the surfactant in a suitable growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[16]

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Include a positive control (no surfactant) and a negative control (no inoculum).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is the lowest concentration of the surfactant that completely inhibits visible growth of the microorganism.[17]

Conclusion and Future Outlook

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide represents a class of cationic surfactants with significant promise. The presence of hydroxyethyl groups offers a handle for further functionalization and enhances its compatibility with other components in complex formulations. While early research has been limited, the foundational knowledge of QACs provides a strong basis for its exploration in new and innovative applications. Future research should focus on a more detailed characterization of its physicochemical properties, a thorough evaluation of its antimicrobial spectrum and efficacy, and its application in advanced drug delivery systems, particularly in the formulation of targeted and controlled-release nanoemulsions. As the demand for high-performance and biocompatible surfactants grows, molecules like N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide are poised to play an increasingly important role in both industrial and pharmaceutical research and development.

References

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Methodological & Application

Application Notes and Protocols for N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide, a quaternary ammonium salt with significant potential as a phase transfer catalyst (PTC) in a variety of organic transformations. By elucidating its mechanism of action and providing detailed experimental protocols, this document serves as a practical resource for researchers in organic synthesis and drug development. The unique structural features of this catalyst, namely the hydrophilic bis(2-hydroxyethyl) groups combined with a lipophilic dodecyl chain, offer distinct advantages in facilitating reactions between immiscible phases. This guide will explore its application in key synthetic reactions, supported by mechanistic insights and actionable protocols.

Introduction to Phase Transfer Catalysis and the Role of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. The catalyst, often a quaternary ammonium salt, transports one of the reactants, usually an anion, from the aqueous or solid phase into the organic phase where the reaction occurs.[1] This technique circumvents the need for expensive anhydrous or polar apathetic solvents, often leading to milder reaction conditions, increased reaction rates, and higher yields.

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is a cationic surfactant belonging to the quaternary ammonium salt family. Its molecular structure is characterized by a positively charged nitrogen atom covalently bonded to a methyl group, a long lipophilic dodecyl (C12) alkyl chain, and two hydrophilic 2-hydroxyethyl groups. This amphipathic nature is central to its function as a phase transfer catalyst. The lipophilic dodecyl chain provides solubility in the organic phase, while the cationic nitrogen center can pair with an anionic reactant. The presence of hydroxyl groups is hypothesized to enhance catalytic activity through hydrogen bonding interactions, potentially stabilizing the ion pair and facilitating its transport across the phase boundary.[2][3]

Mechanistic Principles

The catalytic cycle of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide (Q⁺X⁻) in a typical liquid-liquid phase transfer catalyzed reaction can be visualized as follows:

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Anion_aq Anion (Y⁻) Salt_aq Salt (M⁺Y⁻) Substrate_org Substrate (RX) Catalyst_ion_pair_org Q⁺Y⁻ Product_org Product (RY) Catalyst_X_org Q⁺X⁻ Product_org->Catalyst_X_org Release of Product (RY) Catalyst_ion_pair_org->Product_org Reaction with Substrate (RX) Catalyst_ion_pair_aq Q⁺Y⁻ Catalyst_X_org->Catalyst_ion_pair_aq Ion Exchange at Interface Catalyst_ion_pair_aq->Catalyst_ion_pair_org Phase Transfer

Caption: Phase transfer catalytic cycle of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide.

The key steps in the catalytic cycle are:

  • Ion Exchange: At the interface of the two phases, the bromide anion (X⁻) of the catalyst is exchanged for the reactant anion (Y⁻) from the aqueous or solid phase, forming the ion pair Q⁺Y⁻.

  • Phase Transfer: The newly formed ion pair, being sufficiently lipophilic due to the dodecyl chain, partitions into the organic phase.

  • Reaction: In the organic phase, the anion (Y⁻) is weakly solvated and therefore highly reactive towards the organic substrate (RX), leading to the formation of the product (RY).

  • Catalyst Regeneration: The catalyst, now paired with the leaving group anion (X⁻), returns to the interface to begin another cycle.

The hydroxyl groups on the catalyst are thought to play a crucial role by forming hydrogen bonds with the anion, which can enhance its solubility in the organic phase and potentially increase its nucleophilicity.[4]

Application Notes & Experimental Protocols

This section provides detailed protocols for three common organic transformations where N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide can be effectively employed as a phase transfer catalyst.

Application I: Alkylation of Active Methylene Compounds

The C-alkylation of active methylene compounds is a fundamental carbon-carbon bond-forming reaction.[5] Phase transfer catalysis provides a mild and efficient method for this transformation, avoiding the need for strong, anhydrous bases.[6]

Reaction Scheme: R-CH₂-R' + R''-X --Q⁺Br⁻, Base (aq)--> R-CH(R'')-R'

where R and R' are electron-withdrawing groups (e.g., -COOR, -CN, -COR).

This protocol describes the alkylation of diethyl malonate with 1-bromobutane.

Materials:

  • Diethyl malonate

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃)

  • N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

  • Toluene

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add diethyl malonate (16.0 g, 0.1 mol), toluene (100 mL), and N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide (1.8 g, 5 mol%).

  • In a separate beaker, dissolve potassium carbonate (27.6 g, 0.2 mol) in deionized water (50 mL).

  • Add the aqueous potassium carbonate solution to the reaction flask.

  • Begin vigorous stirring to ensure good mixing of the two phases.

  • Add 1-bromobutane (13.7 g, 0.1 mol) to the reaction mixture.

  • Heat the mixture to 80°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield diethyl n-butylmalonate.

Data Presentation:

ParameterValue
SubstrateDiethyl malonate
Alkylating Agent1-Bromobutane
BaseK₂CO₃
Catalyst Loading5 mol%
SolventToluene/Water
Temperature80°C
Reaction Time4-6 hours
Expected Yield> 85%
Application II: Saponification of Sterically Hindered Esters

Saponification, the base-mediated hydrolysis of esters, can be slow for sterically hindered substrates.[7] Phase transfer catalysis can accelerate this process by efficiently delivering the hydroxide anion to the organic phase.[8]

Reaction Scheme: R-COOR' + NaOH (aq) --Q⁺Br⁻--> R-COONa + R'-OH

This protocol details the hydrolysis of the sterically hindered ester, methyl mesitoate.

Materials:

  • Methyl mesitoate (methyl 2,4,6-trimethylbenzoate)

  • Sodium hydroxide (NaOH)

  • N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

  • Toluene

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, combine methyl mesitoate (3.56 g, 0.02 mol), toluene (40 mL), and N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide (0.36 g, 5 mol%).

  • Add a 20% (w/v) aqueous solution of sodium hydroxide (20 mL).

  • Heat the biphasic mixture to reflux (approximately 90-100°C) with vigorous stirring for 8-12 hours. Monitor the disappearance of the starting material by TLC.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Separate the aqueous layer and wash the organic layer with water (10 mL).

  • Combine the aqueous layers and cool in an ice bath.

  • Carefully acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Extract the acidified aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield mesitoic acid.

Data Presentation:

ParameterValue
SubstrateMethyl mesitoate
BaseNaOH (20% aq.)
Catalyst Loading5 mol%
SolventToluene/Water
TemperatureReflux
Reaction Time8-12 hours
Expected Yield> 90%
Application III: Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for preparing ethers from an alcohol and an alkyl halide.[9] The use of PTC allows the reaction to be performed under milder conditions, avoiding the need to pre-form the alkoxide with a strong base in an anhydrous solvent.[10]

Reaction Scheme: R-OH + R'-X + NaOH (aq) --Q⁺Br⁻--> R-O-R' + NaX + H₂O

This protocol describes the synthesis of 1-phenoxyheptane from phenol and 1-bromoheptane.

Materials:

  • Phenol

  • 1-Bromoheptane

  • Sodium hydroxide (NaOH)

  • N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add phenol (4.7 g, 0.05 mol), 1-bromoheptane (8.95 g, 0.05 mol), and N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide (0.9 g, 2.5 mol%).

  • Add a 50% (w/v) aqueous solution of sodium hydroxide (20 mL).

  • Heat the mixture to 70°C with vigorous stirring for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add 50 mL of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

  • Combine the organic layers and wash with 10% aqueous NaOH (2 x 30 mL) to remove any unreacted phenol, followed by a wash with brine (30 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 1-phenoxyheptane can be purified by vacuum distillation.

Data Presentation:

ParameterValue
AlcoholPhenol
Alkylating Agent1-Bromoheptane
BaseNaOH (50% aq.)
Catalyst Loading2.5 mol%
SolventBiphasic (no organic solvent)
Temperature70°C
Reaction Time3-5 hours
Expected Yield> 90%

Experimental Workflow and Safety Considerations

A general workflow for a phase transfer catalyzed reaction using N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is depicted below.

PTC_Workflow A Reaction Setup (Substrates, Catalyst, Solvents) B Vigorous Stirring & Heating A->B C Reaction Monitoring (TLC/GC) B->C D Workup: Phase Separation C->D E Washing of Organic Phase D->E F Drying & Solvent Removal E->F G Purification (Distillation/Chromatography) F->G H Product Characterization G->H

Caption: General experimental workflow for phase transfer catalysis.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Conduct all experiments in a well-ventilated fume hood.

  • Handling of Reagents:

    • Quaternary Ammonium Salts: While N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide itself is not extensively studied for its toxicity, related quaternary ammonium salts can be skin and eye irritants. Avoid inhalation and direct contact.

    • Bases: Concentrated sodium hydroxide and potassium carbonate are corrosive. Handle with care to avoid skin and eye burns.

    • Alkylating Agents: Many alkylating agents are toxic and potentially carcinogenic. Handle with extreme caution.

    • Solvents: Organic solvents like toluene and diethyl ether are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is a promising and versatile phase transfer catalyst. Its amphipathic structure, combining a lipophilic alkyl chain with a hydrophilic, functionalized cationic head, enables the efficient catalysis of a range of important organic reactions under mild, biphasic conditions. The protocols provided in this guide offer a solid foundation for researchers to explore the utility of this catalyst in their synthetic endeavors, contributing to the development of greener and more efficient chemical processes.

References

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • Li, M., et al. (2024). Influence of Hydroxyl Groups on the Oxidative Reaction Characteristics of Active Groups in Lignite at Room Temperature. ACS Omega. Retrieved from [Link]

  • Google Patents. (1988). Quaternary ammonium salts used as phase transfer catalysts. EP0267136A2.
  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Retrieved from [Link]

  • Mazik, M., et al. (2022). Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Kégl, T. (2019). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Molecules. Retrieved from [Link]

  • Little Flower College Guruvayoor. (n.d.). USE OF QUATERNARY SALTS AS PTC. Retrieved from [Link]

  • Li, H., et al. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Catalysts. Retrieved from [Link]

  • Kégl, T. (2019). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. ResearchGate. Retrieved from [Link]

  • Kung, M. C., & Kung, H. H. (2011). The Important Role of Hydroxyl on Oxidation Catalysis by Gold Nanoparticles. Accounts of Chemical Research. Retrieved from [Link]

  • Li, H., et al. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. ResearchGate. Retrieved from [Link]

  • Liu, Y., et al. (2023). Novel Hydroxyl-Containing Quaternary Ammonium Salt N-(2-Hydroxyethyl)-N, N-Dimethyl-3-[(1-Oxododecyl)amino]-1-Propanaminium: Its Synthesis and Flotation Performance to Quartz. Minerals. Retrieved from [Link]

  • Journal For Basic Sciences. (2021). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Pupo, G., et al. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Accounts of Chemical Research. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by alkylation. Retrieved from [Link]

  • Rustoy, E., & Dana, J. (2016). New Chemoenzymatic Synthesis of (±)-N-(2-hydroxyethyl)-N,N-dimethyl- 2,3-bis(tetradecyloxy)-1-propanammonium Bromide (DMRIE). Letters in Organic Chemistry. Retrieved from [Link]

  • Scott, J. L., & Raston, C. L. (2000). Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate). Green Chemistry. Retrieved from [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Ghorpade, S. P., et al. (2003). Effect of quaternary ammonium salt as a phase transfer catalyst for the microwave depolymerization of polyethylene terephthalate. Journal of Applied Polymer Science. Retrieved from [Link]

  • MDPI. (2024). Electrocatalytic Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Bis(hydroxymethyl)furan Using CuIr Bimetallic Nanowires. Retrieved from [Link]

  • Yamashita, Y., et al. (2023). Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. Journal of the American Chemical Society. Retrieved from [Link]

  • Entezari, M. H., & Kruus, P. (1996). Phase-transfer catalysis and ultrasonic waves II: saponification of vegetable oil. Ultrasonics Sonochemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(2-hydroxyethyl)methyloleylammonium chloride. PubChem. Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to improve the solubility of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide in water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide (CAS No. 57122-49-3). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical protocols to overcome solubility challenges encountered during your experiments.

Understanding the Molecule: An Overview

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is a cationic surfactant belonging to the quaternary ammonium salt family.[1][2] Its structure is amphiphilic, meaning it possesses both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.

  • Hydrophilic Head: A positively charged quaternary nitrogen atom with two hydroxyl (-OH) groups. These hydroxyl groups can form hydrogen bonds with water, enhancing its hydrophilic character compared to simpler quaternary ammonium surfactants.

  • Hydrophobic Tail: A 12-carbon alkyl chain (dodecyl group) that repels water and prefers to interact with non-polar environments.

This dual nature dictates its behavior in water, leading to complex phenomena like micelle formation and temperature-dependent solubility. For many long-chain surfactants, poor solubility at lower temperatures is a common experimental hurdle.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide solution cloudy at room temperature?

This is the most common issue and is almost always related to the Krafft temperature (T_k) .

  • Causality: The Krafft temperature is the minimum temperature at which surfactants can form micelles. Below this temperature, the solubility of the surfactant is very low, and any excess amount will not dissolve, often forming a crystalline or hydrated solid precipitate that makes the solution appear cloudy.[4][5] At the Krafft temperature, solubility increases dramatically because the surfactant molecules can now aggregate into micelles.[4] For cetyltrimethylammonium bromide (CTAB), a C16 surfactant, the Krafft temperature is around 25°C.[4] While the specific T_k for your C12 compound is not readily published, it is a critical parameter.

  • Solution: Gently warm the solution. Heating the solution above its Krafft temperature will dissolve the surfactant and should result in a clear liquid.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for solubility?

The CMC is the concentration of a surfactant in an aqueous solution at which micelles begin to form.[6]

  • Causality: Below the CMC, surfactant molecules exist individually (as monomers). As you add more surfactant, the surface of the water becomes saturated. Once the CMC is reached, any further surfactant molecules added will self-assemble into spherical or rod-like structures called micelles, where the hydrophobic tails are shielded from the water in the core, and the hydrophilic heads face the water.[6] This micellization process is what allows a much larger amount of surfactant to be dispersed in water than its simple monomer solubility would suggest, effectively increasing its overall "solubility."[6] For the related surfactant Dodecyltrimethylammonium bromide (DTAB), the CMC is around 15.7 mM in water.[7]

  • Practical Implication: If your target concentration is above the CMC, you are working with a micellar solution. Understanding this is key for applications like drug solubilization, where the drug molecule is partitioned into the hydrophobic core of the micelles.

Q3: Does the pH of my water affect the solubility of this compound?

For this specific compound, pH has a minimal direct effect on its structure.

  • Causality: N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is a quaternary ammonium salt. The nitrogen center has four bonds to carbon atoms, giving it a permanent positive charge that is independent of the solution's pH.

  • Indirect Effects: While the surfactant's charge won't change, extreme pH values can alter the ionic strength of the solution, which can subtly influence micelle formation and interactions with other formulation components. However, for routine dissolution in water, pH adjustment is not a primary method for enhancing the solubility of this specific surfactant.

Q4: Is there a difference in solubility if I use the chloride (Cl-) version instead of the bromide (Br-) salt?

Yes, the counter-ion can influence the physicochemical properties of the surfactant.

  • Causality: The type of counter-ion affects the hydration of the surfactant headgroup and the packing of surfactant molecules into micelles. This can lead to differences in the Krafft temperature and CMC. Studies comparing dodecyltrimethylammonium bromide (DTAB) and dodecyltrimethylammonium chloride (DTAC) have explored these differing micellar properties.[8][9] While there isn't a universal rule, it is a factor to consider if you are facing persistent solubility issues or if your application is sensitive to specific ions. The chloride version of the target compound is commercially available (CAS 22340-01-8).[10]

Troubleshooting Guides & Protocols

Guide 1: The Solution is Cloudy or Contains Precipitate

This guide addresses the most frequent problem: incomplete dissolution at room temperature. The primary cause is the solution temperature being below the Krafft temperature.

A Start: Weigh Surfactant B Add to Water at Room Temp A->B C Stir with Magnetic Bar (15-30 min) B->C D Observe Solution C->D E Clear Solution? D->E F Yes: Dissolution Complete E->F:w G No: Solution Cloudy/Has Precipitate E->G:w H Warm Solution Gently (30-40°C) with Stirring G->H I Observe Solution Again H->I J Clear Solution? I->J K Yes: Cool to RT. If it remains clear, process is complete. J->K:w L No: Consider Co-solvent (See Guide 2) J->L:w

Caption: Workflow for dissolving the cationic surfactant.

  • Preparation: Weigh the desired amount of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide. Add it to a beaker containing the required volume of deionized water.

  • Initial Mixing: Place a magnetic stir bar in the beaker and stir the solution at a moderate speed at room temperature for 15-30 minutes.[11] Avoid high speeds that could cause excessive foaming.

  • Observation: If the solution is not perfectly clear, it is likely below its Krafft temperature.

  • Heating: Place the beaker on a hot plate with stirring capabilities. Gently warm the solution to approximately 30-40°C. Do not boil.

  • Dissolution: Continue stirring while warming. The precipitate should dissolve, and the solution should become transparent. This indicates you have surpassed the Krafft temperature.

  • Cooling: Once fully dissolved, remove the beaker from the heat and allow it to cool to room temperature. In many cases, the surfactant will remain in a stable, clear micellar solution (a supersaturated state relative to the monomer solubility) without precipitating.

Guide 2: Required Concentration is Too High for Water Alone

If thermal methods are insufficient or if you need to prepare a highly concentrated stock solution, the use of a co-solvent is the standard approach.

Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous environment. This makes the solvent system more favorable for the hydrophobic tail of the surfactant, thereby increasing its solubility.[12][13][14]

cluster_0 Water Only cluster_1 Water + Co-solvent a a b b a->b Strongly Repulsive c c d d c->d Less Repulsive

Caption: Co-solvents reduce repulsion between water and the surfactant tail.

Co-solventTypical Starting Concentration (v/v)Notes
Ethanol5 - 20%Commonly used, effective. May not be suitable for all cell-based assays.
Propylene Glycol5 - 30%A very common and effective solubilizer for parenteral formulations.[14]
Polyethylene Glycol 400 (PEG 400)10 - 40%Often used in drug formulations to enhance solubility.[14]
Glycerol5 - 20%Another common, low-toxicity choice.[12][14]
  • Prepare Co-solvent Mixture: In a beaker, prepare the final volume of the desired co-solvent/water mixture. For example, for 100 mL of a 10% ethanol solution, mix 10 mL of ethanol with 90 mL of deionized water.

  • Add Surfactant: Slowly add the pre-weighed N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide to the solvent mixture while stirring.

  • Mix Thoroughly: Stir with a magnetic stirrer for 30-60 minutes at room temperature. The presence of the co-solvent should facilitate dissolution without the need for heating.

  • Gentle Warming (Optional): If some solid remains, you can combine this method with gentle warming (30-40°C) as described in Guide 1 to achieve complete dissolution.

Trustworthiness Check: Always verify the compatibility of your chosen co-solvent with your downstream application. For example, organic solvents can interfere with certain enzymatic assays or affect cell viability in biological experiments. Run a vehicle control (your co-solvent/water mixture without the surfactant) in your experiments to account for any effects of the solvent system itself.

References

  • Borse, S. S., & Patil, T. J. (n.d.). Micellar behavior of gemini surfactant butanediyl-1,4-bis(hexadecyl hydroxyethyl methyl ammonium bromide). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Wikipedia. (2024). Benzalkonium chloride. Available at: [Link]

  • ResearchGate. (2022). Analysis of the micellar properties of surfactants dodecyl trimethylammonium bromide and dodecyl trimethylammonium chloride in aqueous ionic liquids solution. Available at: [Link]

  • Indigo Instruments. (2024). Quaternary Ammonium Compounds-How to Dilute Multi-Quats. Available at: [Link]

  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022). PMC - PubMed Central. Available at: [Link]

  • Lab FIRP. (n.d.). Surfactants in Aqueous Solutions: Essential Guide. Available at: [Link]

  • MDPI. (2023). Aqueous Two-Phase Systems Based on Cationic and Anionic Surfactants Mixture for Rapid Extraction and Colorimetric Determination of Synthetic Food Dyes. Available at: [Link]

  • Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. Available at: [Link]

  • ResearchGate. (2016). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. Available at: [Link]

  • ACS Publications. (2019). Insight into the Hydration of Cationic Surfactants: A Thermodynamic and Dielectric Study of Functionalized Quaternary Ammonium Chlorides. Available at: [Link]

  • MDPI. (2021). Synthesis and Performance of Double-Chain Quaternary Ammonium Salt Glucosamide Surfactants. Available at: [Link]

  • PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. Available at: [Link]

  • Solubility of Things. (n.d.). Dodecyltrimethylammonium bromide. Available at: [Link]

  • National Institutes of Health. (2021). Multiheaded Cationic Surfactants with Dedicated Functionalities: Design, Synthetic Strategies, Self-Assembly and Performance. Available at: [Link]

  • SpringerLink. (n.d.). A new strategy to dissolve long-chain surfactants in water at low temperatures. Available at: [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Available at: [Link]

  • ResearchGate. (2012). Effect of temperature on critical micelle concentration and thermodynamic behavior of dodecyldimethylammonium bromide and dodecyltrimethylammonium chloride in aqueous media. Available at: [Link]

  • Semantic Scholar. (2022). Thermodynamic Properties of N-Benzyl-N,N-dimethyldodecan- 1-aminium bromide Sufractant in Binary Mixture of Propane. Available at: [Link]

  • SciSpace. (2012). The Krafft temperature of surfactant solutions. Available at: [Link]

  • TSI Journals. (n.d.). Experimental Studies on the Interaction Between Aqueous Solutions of Polymer and Surfactant. Available at: [Link]

  • ResearchGate. (2012). The Krafft temperature of surfactant solutions. Available at: [Link]

  • ResearchGate. (n.d.). Critical micelle concentration (CMC) for different surfactants in.... Available at: [Link]

  • MDPI. (2022). Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K. Available at: [Link]

  • PubMed. (1998). Alkanediyl-alpha,omega-bis(dimethylalkylammonium bromide) surfactants: II. Krafft temperature and melting temperature. Available at: [Link]

  • PubChem. (n.d.). N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide. Available at: [Link]

Sources

Optimizing concentration of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide for micelle formation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Optimizing Micelle Formation with N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

Welcome to the technical support center for N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the successful formation and characterization of micelles using this versatile cationic surfactant.

Section 1: Understanding Micelle Formation - Core Concepts & FAQs

What is a micelle and why is it important in drug development?

A micelle is a self-assembled aggregate of surfactant molecules dispersed in a liquid, forming a colloidal suspension. These structures are of paramount importance in drug delivery as they can encapsulate poorly water-soluble drugs within their hydrophobic core, thereby increasing their solubility, stability, and bioavailability.[1] The small size of micelles, typically in the nanometer range, can also facilitate targeted drug delivery to specific tissues.

What is the Critical Micelle Concentration (CMC)?

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant. It is the specific concentration at which the surfactant monomers in a solution begin to associate and form micelles. Below the CMC, the surfactant molecules exist predominantly as individual monomers. Above the CMC, any additional surfactant added to the solution will primarily form new micelles. Accurate determination of the CMC is crucial for optimizing drug formulations and ensuring the efficient encapsulation of therapeutic agents.

What are the key structural features of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide that influence micellization?

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is a cationic surfactant with a distinct molecular architecture that dictates its self-assembly behavior. Its structure consists of:

  • A long hydrophobic tail: The dodecyl (C12) alkyl chain is water-repellent and drives the molecule to minimize its contact with water by forming the core of the micelle.

  • A hydrophilic headgroup: The quaternary ammonium group with two hydroxyethyl substituents is water-soluble and forms the outer shell of the micelle, interacting with the surrounding aqueous environment.

The balance between the hydrophobic and hydrophilic portions of the molecule is a key determinant of its CMC and the resulting micelle's properties.

temp_effect cluster_low_temp Low Temperature Range cluster_high_temp High Temperature Range start Increase Temperature end Decrease in CMC start->end reason Disruption of structured water around hydrophobic tails. Entropically favorable. end->reason start2 Further Increase in Temperature end2 Increase in CMC start2->end2 reason2 Increased kinetic energy of surfactant monomers hinders aggregation. end2->reason2

Caption: Conceptual diagram of the effect of temperature on CMC.

Impact of pH

For quaternary ammonium surfactants like N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide, the cationic headgroup is permanently charged and its charge is not directly affected by pH changes. However, extreme pH values can influence the stability of the surfactant molecule itself or interact with other components in the formulation, which could indirectly affect micellization.

Effect of Ionic Strength (Salts)

The addition of electrolytes (salts) to a solution of an ionic surfactant generally leads to a decrease in the CMC. The added ions can reduce the electrostatic repulsion between the charged headgroups of the surfactant molecules in a micelle. This shielding effect makes it easier for the monomers to aggregate, thus lowering the concentration required for micelle formation. The magnitude of this effect depends on the concentration and valency of the added salt.

Q: I am observing inconsistent or irreproducible CMC results. What should I check?

  • Purity of the surfactant: Impurities, especially those that are surface-active, can significantly alter the CMC. Ensure you are using a high-purity grade of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide.

  • Solvent quality: The quality of the solvent (e.g., water) is critical. Use high-purity, deionized, and preferably freshly prepared water to avoid contaminants that could interfere with micelle formation.

  • Experimental procedure consistency: Ensure that all experimental parameters, such as temperature, mixing speed, and measurement times, are kept consistent between experiments.

Section 3: Experimental Protocols for CMC Determination & Micelle Characterization

Protocol 1: CMC Determination by Surface Tensiometry

This method relies on the principle that as the surfactant concentration increases, the surface tension of the solution decreases until the CMC is reached, after which the surface tension remains relatively constant.

st_workflow prep Prepare a stock solution of the surfactant in the desired solvent. series Create a series of dilutions of the stock solution. prep->series measure Measure the surface tension of each dilution using a tensiometer. series->measure plot Plot surface tension as a function of the logarithm of the concentration. measure->plot determine Determine the CMC as the point of intersection of the two linear portions of the plot. plot->determine

Caption: Workflow for CMC determination by surface tensiometry.

Step-by-Step Methodology:

  • Prepare a stock solution: Accurately weigh a known amount of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide and dissolve it in a precise volume of high-purity water to create a concentrated stock solution (e.g., 100 mM).

  • Prepare dilutions: Create a series of solutions with decreasing surfactant concentrations by diluting the stock solution. It is advisable to prepare dilutions with concentrations that span the expected CMC.

  • Equilibrate temperature: Ensure all solutions are at the desired experimental temperature before measurement.

  • Measure surface tension: Using a calibrated tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate), measure the surface tension of each solution, starting from the most dilute to the most concentrated.

  • Plot the data: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

  • Determine the CMC: The plot will typically show two linear regions. The intersection of the regression lines drawn through these two regions corresponds to the CMC.

Protocol 2: CMC Determination by Fluorescence Spectroscopy

This technique utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence properties in polar and non-polar environments. When micelles form, the hydrophobic probe partitions into the non-polar micellar core, leading to a change in its fluorescence spectrum.

Step-by-Step Methodology:

  • Prepare a stock solution of the probe: Dissolve a small amount of pyrene in a suitable organic solvent (e.g., acetone) to create a concentrated stock solution.

  • Prepare surfactant solutions with the probe: To a series of vials, add a constant, small aliquot of the pyrene stock solution. Evaporate the solvent completely. Then, add the different dilutions of the surfactant solution to each vial, ensuring the final pyrene concentration is very low (micromolar range) to avoid self-quenching.

  • Equilibrate: Allow the solutions to equilibrate, typically for a few hours, to ensure the probe has partitioned into the micelles.

  • Measure fluorescence: Using a spectrofluorometer, excite the pyrene (typically around 335 nm) and record the emission spectrum.

  • Analyze the data: A common method is to monitor the ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum. Plot the I1/I3 ratio against the surfactant concentration. The CMC is determined from the inflection point of this plot, which indicates the onset of micelle formation.

Protocol 3: Micelle Size Analysis using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a suspension. It is ideal for characterizing the hydrodynamic radius of micelles.

Step-by-Step Methodology:

  • Prepare the sample: Prepare a solution of the surfactant at a concentration well above the CMC in the desired solvent.

  • Filter the sample: To remove dust and other large aggregates that can interfere with the measurement, filter the sample through a small pore size filter (e.g., 0.22 µm) directly into a clean DLS cuvette.

  • Equilibrate temperature: Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Perform the measurement: Set the appropriate instrument parameters (e.g., scattering angle, laser power) and acquire the data.

  • Analyze the results: The instrument's software will analyze the fluctuations in scattered light intensity to determine the size distribution of the micelles. The mean hydrodynamic radius and the polydispersity index (PDI) are key parameters to report.

Section 4: Advanced Troubleshooting - Characterization Techniques

Dynamic Light Scattering (DLS) FAQ:
  • Q: My DLS results show a high Polydispersity Index (PDI). What does this mean and how can I improve it?

    • Meaning: A high PDI (> 0.3) indicates a broad size distribution, suggesting that your micelle population is not uniform in size or that there might be larger aggregates or contaminants present.

    • Troubleshooting:

      • Filtration: Ensure proper filtration of your sample to remove dust and larger aggregates.

      • Concentration: Very high concentrations can lead to inter-micellar interactions, which can affect the apparent size and PDI. Try diluting your sample.

      • Equilibration: Allow sufficient time for the micellar solution to equilibrate before measurement.

  • Q: I am seeing multiple peaks in my DLS size distribution. What could be the reason?

    • Possible Causes:

      • Contaminants: Dust or other particulate matter can appear as a larger-sized peak.

      • Aggregation: The surfactant may be forming larger aggregates in addition to micelles.

      • Complex formation: If other molecules are present in your solution, they may be interacting with the micelles to form larger complexes.

  • Q: My DLS count rate is too low/high. How do I troubleshoot this?

    • Too low: This suggests that there are not enough particles scattering light. This could be because your surfactant concentration is below the CMC, or the concentration is too low.

    • Too high: This indicates that the detector is being saturated by too much scattered light. This can happen if the sample is too concentrated or if there are large aggregates present. Dilute your sample and ensure it is properly filtered.

Fluorescence Spectroscopy FAQ:
  • Q: The fluorescence intensity of my probe is not changing significantly around the expected CMC. Why?

    • Probe concentration: The probe concentration might be too high, leading to self-quenching or aggregation.

    • Probe choice: The chosen probe may not be suitable for your surfactant system.

    • Instrument settings: Optimize the excitation and emission wavelengths and slit widths for your specific probe and surfactant.

  • Q: I am observing probe aggregation. How can I prevent this?

    • Lower probe concentration: Use the lowest possible probe concentration that still provides a good signal-to-noise ratio.

    • Proper sample preparation: Ensure the organic solvent from the probe stock solution is completely evaporated before adding the surfactant solution.

Surface Tensiometry FAQ:
  • Q: The surface tension is not reaching a constant plateau after the CMC. What is happening?

    • Impurities: The presence of highly surface-active impurities can cause a continuous decrease in surface tension even after the CMC of the main surfactant is reached.

    • Slow equilibration: Some surfactants may take a longer time to reach equilibrium at the surface. Ensure you are allowing sufficient time for the surface tension to stabilize before taking a reading.

  • Q: My surface tension measurements are noisy. How can I improve the data quality?

    • Vibrations: Ensure the tensiometer is placed on a stable, vibration-free surface.

    • Cleanliness: Thoroughly clean the measurement probe (Du Noüy ring or Wilhelmy plate) between each measurement.

    • Temperature control: Maintain a constant temperature throughout the experiment.

References

  • Azadi, A., et al. (2023). Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential.
  • DataPhysics Instruments. Critical micelle formation concentration explained. Retrieved from [Link]

  • Boskovic, P., et al. (2022). Thermodynamic Properties of N-Benzyl-N,N-dimethyldodecan-1-aminium bromide Sufractant in Binary Mixture of Propane. Semantic Scholar.
  • El-Dossoki, F. I., et al. (2020). A new class of cationic surfactants inspired by N-alkyl-N-methyl pyrrolidinium ionic liquids. Analyst, 129:890-892.
  • Graciani, M. D., et al. (2022). Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25 C.
  • Martinez de la Ossa, E. J. (2016). Effect of Temperature and Electrolytes on c.m.c.
  • Mesa, C. L., et al. (2022).
  • Nail IB®. How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased? Retrieved from [Link]

  • Palladino, P., & Ragone, R. (2011). Ionic strength effects on the critical micellar concentration of ionic and nonionic surfactants: the binding model. Langmuir, 27(23), 14065-70.
  • Pharmaceutical Press. Factors affecting critical micelle concentration and micellar size. Retrieved from [Link]

  • SiKÉMIA. N,N-bis(2-hydroxyethyl)-N-methyl-dodecan-1-ammonium bromide. Retrieved from [Link]

  • Wang, J., et al. (2016). Self-Assembly of Oleyl Bis(2-hydroxyethyl)methyl Ammonium Bromide with Sodium Dodecyl Sulfate and Their Interactions with Zein. PubMed.
  • Zarganian, R., et al. (2011). Micellization of Pentanediyl-1,5-bis(hydroxyethylmethyl hexadecylammonium Bromide) as a Cationic Gemini Surfactant in Aqueous Solutions: Investigation Using Conductometry and Fluorescence Techniques. Journal of Solution Chemistry, 40(6), 921-928.
  • Das, B., et al. (2001).

Sources

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide purification techniques for research use

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for obtaining this quaternary ammonium salt in a high-purity form suitable for research applications.

Introduction: The Critical Role of Purity

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is a cationic surfactant with a wide range of applications, including as a component in drug delivery systems, a stabilizer in nanoparticle synthesis, and a biocide. For research and development purposes, the purity of this compound is paramount. Impurities, such as unreacted starting materials, byproducts, or residual solvents, can significantly impact experimental outcomes, leading to erroneous data and hindering scientific progress. This guide provides a comprehensive overview of purification techniques and addresses common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide?

A1: Common impurities often stem from the synthesis process, which typically involves the quaternization of N-methyldiethanolamine with 1-bromododecane. Potential impurities include:

  • Unreacted N-methyldiethanolamine: A tertiary amine that can interfere with downstream applications.

  • Unreacted 1-bromododecane: A hydrophobic impurity that can be difficult to remove.

  • Byproducts from side reactions: Such as elimination products or products from the reaction of impurities in the starting materials.

  • Residual solvents: From the synthesis and initial workup steps.

  • Degradation products: Quaternary ammonium compounds can degrade under harsh conditions, such as high temperatures.[1]

Q2: What are the primary methods for purifying N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are:

  • Recrystallization: A powerful technique for removing small amounts of impurities from a solid sample.

  • Column Chromatography: Highly effective for separating the target compound from a mixture of impurities with different polarities.

  • Liquid-Liquid Extraction: Useful for removing water-soluble or water-insoluble impurities.

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. For N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide, a polar protic solvent or a mixture of solvents is often effective. Some potential solvent systems to explore include:

  • Isopropanol

  • Ethanol/Ethyl Acetate mixture

  • Acetone/Water mixture

It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific sample.

Q4: What type of column chromatography is most suitable for this compound?

A4: Due to its cationic nature, both normal-phase and reversed-phase chromatography can be challenging. However, with careful method development, success can be achieved.

  • Reversed-Phase Chromatography (RPC): Often preferred for purifying polar and ionic compounds. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[2][3] The use of a volatile buffer like ammonium formate or ammonium acetate is recommended for easy removal after purification.[4]

  • Ion-Exchange Chromatography (IEC): Specifically, cation exchange chromatography can be a highly effective method.[5] The positively charged quaternary ammonium group will bind to the negatively charged stationary phase, allowing neutral and anionic impurities to be washed away. The target compound is then eluted by increasing the ionic strength or changing the pH of the mobile phase.

Q5: How can I assess the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying the components of a mixture.[2][3] An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often necessary as many quaternary ammonium compounds lack a UV chromophore.[2][3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound.[6][7]

  • Titration: A classic method to determine the concentration of quaternary ammonium compounds, often by titrating with an anionic surfactant.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Oily Product After Recrystallization The compound is "oiling out" instead of crystallizing. This can be due to a supersaturated solution, the presence of impurities that inhibit crystal formation, or an inappropriate solvent.- Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. - Cool the solution more slowly. - Try a different solvent or a solvent mixture.
Low Recovery from Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Use a less polar solvent or a mixture of solvents to decrease solubility. - Reduce the amount of solvent used for dissolution. - Ensure the solution is cooled to a sufficiently low temperature.
Poor Separation in Column Chromatography The chosen mobile phase is not providing adequate resolution between the target compound and impurities.- For RPC: Adjust the gradient profile, the pH of the aqueous phase, or the type of organic modifier. The addition of an ion-pairing agent can sometimes improve peak shape. - For IEC: Optimize the salt concentration gradient or the pH gradient for elution.
Product is Colored (Yellow/Brown) This can be due to the presence of colored impurities from the starting materials or degradation products.- Treat a solution of the crude product with activated charcoal before recrystallization. - Ensure that purification steps are not carried out at excessively high temperatures.[9]
Persistent Halide Impurities (e.g., excess bromide) Incomplete reaction or use of excess alkyl bromide during synthesis.- Wash the crude product with a solvent in which the quaternary ammonium salt is insoluble but the excess alkyl bromide is soluble (e.g., diethyl ether or hexane).[10] - Recrystallization is often effective at removing residual salts.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide. The specific solvent and volumes will need to be optimized based on the scale and purity of your crude material.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add a small amount of your crude product and add a few drops of a potential recrystallization solvent (e.g., isopropanol). Observe the solubility at room temperature. Heat the test tube gently in a warm water bath to observe solubility at an elevated temperature. The ideal solvent will show low solubility at room temperature and high solubility when heated.

  • Dissolution: Place the crude N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography (Reversed-Phase)

This protocol outlines a general approach for purification using reversed-phase flash chromatography.

Step-by-Step Methodology:

  • Column and Stationary Phase: Select a C18 reversed-phase flash column appropriate for your sample size.

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation: Dissolve the crude product in a minimal amount of a 1:1 mixture of Mobile Phase A and B. If the sample does not fully dissolve, sonication may be helpful. Alternatively, the sample can be dry-loaded by adsorbing it onto a small amount of C18 silica.

  • Equilibration: Equilibrate the column with 5-10 column volumes of the initial mobile phase composition (e.g., 95% A, 5% B).

  • Chromatography: Load the sample onto the column and begin the gradient elution. A typical gradient might be from 5% B to 95% B over 20-30 column volumes. Monitor the elution using a suitable detector (e.g., ELSD or CAD).

  • Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., TLC or HPLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The use of a volatile buffer like formic acid simplifies this step.

Visualization of Workflows

Purification Decision Workflow

Purification_Workflow start Crude Product recrystallization Recrystallization start->recrystallization Minor Impurities liquid_extraction Liquid-Liquid Extraction start->liquid_extraction Gross Impurities Present purity_check Assess Purity (NMR, HPLC, MS) recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check pure_product Pure Product (>98%) purity_check->pure_product Yes further_purification Further Purification Needed purity_check->further_purification No further_purification->column_chromatography liquid_extraction->recrystallization

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting start Problem with Recrystallization oiling_out Oiling Out - Cool slower - Add seed crystal - Change solvent start->oiling_out low_recovery Low Recovery - Use less solvent - Use less polar solvent - Cool to lower temp start->low_recovery colored_product Colored Product - Use activated charcoal - Avoid high temps start->colored_product

Caption: Troubleshooting common recrystallization issues.

References

  • Isolation and purification of quaternary ammonium salts. (n.d.). Google Patents.
  • Titration of quaternary Ammonium compounds in disinfectants. (n.d.). Xylem Analytics. Retrieved January 26, 2026, from [Link]

  • HPLC Method for Separation of Hydrophobic, Cationic, Nonionic and Anionic Surfactants on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved January 26, 2026, from [Link]

  • Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/MS. (n.d.). Aesan. Retrieved January 26, 2026, from [Link]

  • Cation Exchange Chromatography. (n.d.). Bio-Rad. Retrieved January 26, 2026, from [Link]

  • Processes for the purification of bis(2-hydroxyethyl)terephthalate. (n.d.). Google Patents.
  • Quaternary Ammonium Compounds. (n.d.). Hach. Retrieved January 26, 2026, from [Link]

  • Modification of ion chromatographic separations by ionic and nonionic surfactants. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Self-Assembly of Oleyl Bis(2-hydroxyethyl)methyl Ammonium Bromide with Sodium Dodecyl Sulfate and Their Interactions with Zein. (2016). PubMed. Retrieved January 26, 2026, from [Link]

  • N-Benzyl-1-(dimethylamino)-2-methyl-1-oxopropan-2-aminium bromide. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Evaluation of quaternary ammonium compounds residues in food plants surfaces. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis and Properties of Cleavable Quaternary Ammonium Compounds. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • Methods for removing and decomposing methyl bromide from fumigation. (n.d.). Google Patents.
  • Quaternary ammonium cation. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Purifying ionic compounds by flash column chromatography. (2023). Biotage. Retrieved January 26, 2026, from [Link]

  • Novel Hydroxyl-Containing Quaternary Ammonium Salt N-(2-Hydroxyethyl)-N, N-Dimethyl-3-[(1-Oxododecyl)amino]-1-Propanaminium: Its Synthesis and Flotation Performance to Quartz. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene/ane-2-carboxamido)-N,N-dimethylpropan-1-aminium Bromide: Synthesis and Antimicrobial Activity. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Thermodynamic Properties of N-Benzyl-N,N-dimethyldodecan-1-aminium bromide Sufractant in Binary Mixture of Propane-1,2-diol and Water. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • N,N-bis(2-hydroxyethyl)-N-methyl-dodecan-1-ammonium bromide. (n.d.). SiKÉMIA. Retrieved January 26, 2026, from [Link]

  • N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide. (n.d.). MySkinRecipes. Retrieved January 26, 2026, from [Link]

  • N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

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Technical Support Center: Purification of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this cationic surfactant. Our goal is to equip you with the expertise and practical knowledge to achieve high-purity samples for your experiments.

I. Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities in your sample. The primary synthesis route for N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is the quaternization of N-methyldiethanolamine with 1-bromododecane. Based on this, the most probable impurities are:

  • Unreacted Starting Materials:

    • N-methyldiethanolamine

    • 1-Bromododecane

  • Byproducts from Side Reactions:

    • Over-alkylation products, though less common for quaternary amines.

    • Elimination products from 1-bromododecane under basic conditions.

  • Degradation Products:

    • Hofmann elimination products if the compound is subjected to high temperatures and strong bases.

The presence of these impurities can significantly impact the surfactant's performance in downstream applications, affecting critical properties like surface tension and micelle formation.

II. Purification Strategies: A Head-to-Head Comparison

For N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide, two primary purification methods are recommended: recrystallization and liquid chromatography .

Method Principle Best For Advantages Disadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Removing small amounts of impurities from a solid sample.Cost-effective, scalable, can yield highly pure crystalline material.Finding a suitable solvent can be time-consuming; risk of "oiling out" for amphiphilic compounds.
Liquid Chromatography Differential partitioning of the compound and impurities between a stationary and a mobile phase.Separating complex mixtures or when recrystallization is ineffective.High resolution, applicable to a wide range of compounds.More expensive, requires specialized equipment, can be less scalable.

For most applications, recrystallization is the more practical and efficient method for purifying N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide, especially for removing unreacted starting materials.

III. Troubleshooting Guide for Recrystallization

Recrystallization of amphiphilic molecules like N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide can be challenging. Here are solutions to common problems:

Problem 1: The compound "oils out" instead of crystallizing.

  • Cause: The compound's solubility is too high in the chosen solvent, or the solution is supersaturated, leading to separation as a liquid phase rather than solid crystals. This is a common issue with surfactants due to their tendency to self-assemble.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add more of the "good" solvent (the one it is more soluble in) to reduce the saturation.

    • Cool the solution very slowly. Rapid cooling often promotes oiling out. Consider letting it cool to room temperature overnight before placing it in an ice bath.

    • Try a different solvent system. A less polar "good" solvent might be necessary.

Problem 2: No crystals form upon cooling.

  • Cause: The solution is not sufficiently saturated, or nucleation is inhibited.

  • Solution:

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Add a seed crystal of the pure compound.

    • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and increase the concentration.

    • Add an "anti-solvent": If using a single solvent, slowly add a miscible solvent in which the compound is insoluble until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow for slow cooling.

Problem 3: The resulting crystals are colored.

  • Cause: Colored impurities are co-crystallizing with your product.

  • Solution:

    • Use activated charcoal: Add a small amount of activated charcoal to the hot, dissolved solution and boil for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be cautious as the solution can cool rapidly during filtration, causing premature crystallization. Use a pre-heated funnel to minimize this.

Problem 4: Low recovery of the purified product.

  • Cause:

    • Using too much solvent.

    • The compound has significant solubility in the cold solvent.

    • Premature crystallization during hot filtration.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the compound.[1]

    • Ensure the solution is thoroughly cooled before filtration to maximize crystal formation.

    • Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.

IV. Step-by-Step Protocol: Mixed-Solvent Recrystallization

This protocol utilizes a "good" solvent in which the compound is soluble and a "bad" or "anti-solvent" in which it is insoluble. Acetone and hexane are a good starting point for this type of compound.[2]

Recrystallization_Workflow A 1. Dissolve crude sample in a minimum amount of hot 'good' solvent (e.g., acetone). B 2. Heat the solution to boiling. A->B C 3. Slowly add the 'bad' solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy. B->C D 4. Add a few drops of the 'good' solvent to redissolve the precipitate. C->D E 5. Allow the solution to cool slowly to room temperature. D->E F 6. Cool further in an ice bath to maximize crystallization. E->F G 7. Collect crystals by vacuum filtration. F->G H 8. Wash crystals with a small amount of cold 'bad' solvent. G->H I 9. Dry the purified crystals under vacuum. H->I

Caption: Mixed-solvent recrystallization workflow.

V. Purity Assessment

After purification, it is crucial to assess the purity of your N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide sample.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for detecting and quantifying impurities.

  • Column: A C18 reversed-phase column is typically suitable.[3]

  • Mobile Phase: A gradient of acetonitrile and water with an ionic modifier like ammonium formate is a good starting point.[4]

  • Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended, as this compound lacks a strong UV chromophore.[4]

HPLC Troubleshooting

Problem Possible Cause Solution
Poor Peak Shape (Tailing) Interaction of the cationic analyte with residual silanols on the column.Use a mobile phase with a higher ionic strength or a lower pH. Consider a column specifically designed for basic compounds.
Variable Retention Times Fluctuation in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven for temperature control.[5]
No Peaks Detected Sample has not eluted or is not being detected.Check for blockages in the system. Ensure the detector is appropriate for non-UV active compounds and is functioning correctly.[6]

2. Titration

For quantifying the concentration of the quaternary ammonium compound, a two-phase titration with an anionic surfactant like sodium dodecyl sulfate (SDS) can be employed.[2]

VI. Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide?

A1: There is no single "best" solvent, as it depends on the specific impurities present. A good starting point is to test solvent pairs like acetone/hexane, ethanol/diethyl ether, or isopropanol/hexane. The ideal "good" solvent will dissolve the compound when hot but not at room temperature, while the "bad" solvent should be one in which the compound is largely insoluble.[2][7]

Q2: My purified compound is a waxy solid or a thick oil at room temperature. Is this normal?

A2: Yes, long-chain quaternary ammonium salts can exist as waxy solids or viscous liquids at room temperature, even when pure. The physical state is dependent on the length of the alkyl chain and the nature of the counter-ion.

Q3: How should I store my purified N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide?

A3: It should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. Due to its hygroscopic nature, exposure to moisture should be minimized.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, but it can be challenging due to the surfactant properties of the molecule. It may streak on silica gel. Using a more polar stationary phase like alumina or a mixed-solvent mobile phase (e.g., dichloromethane/acetone/methanol/water) might be more effective.[8]

VII. References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available from: [Link]

  • Google Patents. US5607594A - Process for purifying an aqueous methyldiethanolamine solution. Available from:

  • Martinez-Carballo, E. et al. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation. Environ Sci Technol. 2007;41(20):7131-8.

  • ACS Omega. Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. Available from: [Link]

  • Google Patents. US5599990A - Process for preparing quaternary ammonium compounds. Available from:

  • ACS Omega. Micellization Behavior of Conventional Cationic Surfactants within Glycerol-Based Deep Eutectic Solvent. Available from: [Link]

  • Google Patents. CN1099383A - Purification of aqueous solution of methyldiethanolamine. Available from:

  • MDPI. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Available from: [Link]

  • PMC. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Available from: [Link]

  • Organic Syntheses. n-DODECYL BROMIDE. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Available from: [Link]

  • ResearchGate. Micellization and other associations of amphiphilic antimicrobial quaternary ammonium salts in aqueous solutions. Available from: [Link]

  • Shimadzu. Liquid Chromatography Troubleshooting Guide. Available from: [Link]

  • Reddit. Quaternary ammonium salt purification. Available from: [Link]

  • PubChem. N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide. Available from: [Link]

  • Synthesis of quaternary ammonium salts based on quinuclidin-3-ol and pyridine-4. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column. Available from: [Link]

  • YouTube. Recrystallization - a CLASSIC technique to purify a SOLID. Available from: [Link]

  • Semantic Scholar. Synthesis and Properties of Cleavable Quaternary Ammonium Compounds. Available from: [Link]

  • HALO Columns. LC Chromatography Troubleshooting Guide. Available from: [Link]

  • Chemistry LibreTexts. 3.3: Choice of Solvent. Available from: [Link]

  • PubChem. N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide. Available from: [Link]

  • SiKÉMIA. N,N-bis(2-hydroxyethyl)-N-methyl-dodecan-1-ammonium bromide. Available from: [Link]

  • PubChem. N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide. Available from: [Link]

Sources

Technical Support Center: Optimizing N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide Performance through pH Adjustment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the effective use of this versatile cationic surfactant. Here, we delve into the critical role of pH in modulating its performance, offering practical solutions to common experimental challenges.

Introduction to N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is a quaternary ammonium compound with a hydrophilic head and a hydrophobic tail, exhibiting excellent surfactant properties. Its molecular structure, featuring two hydroxyl groups, imparts unique characteristics that are valuable in a range of applications, including pharmaceutical formulations, personal care products, and as a stabilizer in emulsions and dispersions.[1] The performance of this surfactant is intrinsically linked to the physicochemical properties of the formulation, with pH being a paramount parameter.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the charge of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide?

As a quaternary ammonium compound, N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide possesses a permanently positive charge on the nitrogen atom, largely independent of the solution's pH. However, the overall surface charge of micelles or adsorbed surfactant layers can be influenced by the pH of the surrounding medium. This is due to the potential for protonation or deprotonation of the hydroxyl groups on the ethylene chains at extreme pH values, although this effect is generally minor under typical formulation conditions. More significantly, the pH of the medium will dictate the charge of other components in the formulation, such as active pharmaceutical ingredients (APIs) or excipients, which in turn will affect their interaction with the cationic surfactant.

Q2: What is the optimal pH range for using this surfactant in an emulsion?

The optimal pH for an emulsion stabilized by N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is highly dependent on the specific formulation, particularly the nature of the oil phase and other components. A study on a similar compound, N, N-bis (2-hydroxyethyl)-N-methyl dodecyl ammonium chloride (BHMDC), showed effective adsorption on negatively charged surfaces over a wide pH range of 4.0-12.0.[2] For oil-in-water emulsions, a pH that ensures a negative surface charge on the oil droplets will promote electrostatic attraction with the cationic surfactant, leading to a stable interfacial film. It is recommended to determine the zeta potential of the oil droplets at various pH values to identify the optimal range for your specific system.

Q3: Can pH adjustments prevent my formulation from becoming cloudy or precipitating?

Yes, pH can be a critical factor in preventing formulation instability. Cloudiness or precipitation can occur due to interactions between the cationic surfactant and anionic components in your formulation. By adjusting the pH, you can alter the charge of these components. For instance, if your formulation contains an anionic polymer that is precipitating with the surfactant, lowering the pH to protonate the anionic groups on the polymer can reduce the electrostatic attraction and improve compatibility.

Q4: How does pH influence the antimicrobial activity of this surfactant?

Quaternary ammonium compounds are known for their antimicrobial properties.[1] The antimicrobial efficacy can be influenced by pH. Generally, their activity is maintained over a broad pH range. However, extreme pH values can affect the integrity of microbial cell membranes and potentially enhance or diminish the surfactant's antimicrobial action. The optimal pH for antimicrobial activity should be determined for the specific target microorganism.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the use of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide.

Issue 1: Poor Emulsion Stability (Phase Separation)

Possible Causes:

  • Insufficient Interfacial Film Strength: The repulsive forces between oil droplets are not strong enough to prevent coalescence.

  • Incorrect pH: The pH of the aqueous phase does not promote optimal adsorption of the surfactant onto the oil droplets.

  • Incompatible Ingredients: Other components in the formulation are interfering with the surfactant's function.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor emulsion stability.

Detailed Steps & Scientific Rationale:

  • Measure Zeta Potential: The surface charge of your oil droplets is a key indicator of their interaction with the cationic surfactant. A highly negative zeta potential will promote strong electrostatic attraction, leading to a more stable interfacial film.

  • pH Adjustment: Adjust the pH of the aqueous phase to the range where the oil droplets exhibit a significant negative charge. This will enhance the adsorption of the positively charged N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide. A study on a similar cationic surfactant demonstrated that changes in pH significantly affected the zeta potential of mineral surfaces, indicating the importance of pH in modulating surface interactions.[2]

  • Consider a Co-surfactant: If pH adjustment alone is insufficient, the addition of a non-ionic co-surfactant can improve stability by increasing the packing density at the interface and providing steric hindrance.

  • Ingredient Compatibility Study: Systematically remove or replace other excipients in your formulation to identify any components that may be interacting negatively with the surfactant.

Issue 2: Precipitation or Cloudiness in the Formulation

Possible Causes:

  • Interaction with Anionic Species: The cationic surfactant is forming an insoluble complex with an anionic component (e.g., polymer, API, or another excipient).

  • pH-dependent Solubility of an Ingredient: The solubility of one of the formulation components is highly sensitive to pH.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting precipitation or cloudiness.

Detailed Steps & Scientific Rationale:

  • Identify Anionic Components: Carefully review your formulation to identify all ingredients that carry a negative charge at the formulation's pH.

  • pH Adjustment to Modify Charge: By adjusting the pH, you can often suppress the ionization of the anionic species. For example, if a carboxylic acid-containing polymer is the issue, lowering the pH below its pKa will protonate the carboxyl groups, reducing the electrostatic interaction with the cationic surfactant.

  • Solubility Profiling: If the issue is not an ionic interaction, determine the solubility of each component across a range of pH values to identify if any ingredient is precipitating due to its inherent pH-dependent solubility.

Experimental Protocols

Protocol 1: Determination of Optimal pH for Emulsion Stability using Zeta Potential

Objective: To identify the pH range that provides the highest surface charge on the oil droplets, thereby promoting optimal adsorption of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide.

Materials:

  • Oil phase of your formulation

  • Aqueous phase of your formulation (without the surfactant)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Zeta potential analyzer

Procedure:

  • Prepare a coarse emulsion of your oil and aqueous phases (without the surfactant) using a high-shear mixer.

  • Divide the emulsion into several aliquots.

  • Adjust the pH of each aliquot to a different value (e.g., from pH 3 to pH 10 in increments of 1 pH unit) using 0.1 M HCl or 0.1 M NaOH.

  • Allow the samples to equilibrate for 30 minutes.

  • Measure the zeta potential of the oil droplets in each sample.

  • Plot the zeta potential as a function of pH. The pH range where the zeta potential is most negative is the optimal range for stabilization with N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide.

Data Presentation:

pHZeta Potential (mV)
3.0-5.2 ± 0.4
4.0-15.8 ± 0.7
5.0-25.3 ± 1.1
6.0-32.1 ± 1.5
7.0-35.6 ± 1.3
8.0-38.2 ± 1.8
9.0-40.1 ± 2.0
10.0-41.5 ± 2.2
Note: This is example data. Your results will vary depending on your specific formulation.

A study on a similar quaternary ammonium salt, BHMDC, showed that the zeta potential of quartz and hematite became more positive after treatment, with significant changes observed in the pH range of 4.0-12.0, indicating strong adsorption onto negatively charged surfaces within this range.[2]

References

  • Self-Assembly of Oleyl Bis(2-hydroxyethyl)methyl Ammonium Bromide with Sodium Dodecyl Sulfate and Their Interactions with Zein. Langmuir. [Link]

  • Optimization of area response of N,N-Bis(2-hydroxyethyl) dodecylamine depending on amount of ACN solvent extraction in SALLE procedure. ResearchGate. [Link]

  • N-methyl dodecyl ammonium chloride as the novel collector in selective flotation separation. journalssystem.com. [Link]

  • Study of the interaction between Apis mellifera venom and micro-heterogeneous systems. Journal of Fluorescence. [Link]

  • pH dependence of a size and b Z-potential of N1_nano2 PEI nanoparticles... ResearchGate. [Link]

  • Solid forms of N-[2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl]-1,4-dihydro-4-oxoquinoline-3-carboxamide.
  • Critical micelle concentration (CMC) for different surfactants in... ResearchGate. [Link]

  • Formulation, development, and optimization of a novel octyldodecanol-based nanoemulsion for transdermal delivery of ceramide IIIB. Dove Medical Press. [Link]

  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]

  • Crystalline pharmaceutical and methods of preparation and use thereof.
  • N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide. PubChem. [Link]

  • Ionic conductivities of N-(2-hydroxyethyl)-N-methyl morpholinium bromide. ResearchGate. [Link]

  • Micellar behavior of gemini surfactant butanediyl-1,4-bis(hexadecyl hydroxyethyl methyl ammonium bromide). Journal of Chemical and Pharmaceutical Research. [Link]

  • PROBING THE MICELLE/WATER INTERFACE BY NON-RADIATIVE ENERGY TRANSFER. Farmacia. [Link]

  • Development and Characterization of Honey-containing Nanoemulsion for Topical Delivery. PubMed. [Link]

  • Pharmaceutical composition for modified release.
  • Polypeptide formulations for oral delivery.
  • Bis(2-hydroxyethyl)methyloleylammonium chloride. PubChem. [Link]

  • N,N-bis(2-hydroxyethyl)-N-methyl-dodecan-1-ammonium bromide. SiKÉMIA. [Link]

  • N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide. MySkinRecipes. [Link]

  • CAS 22340-01-8 N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride. ChemSrc. [Link]

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Validation & Comparative

A Comparative Analysis of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium Bromide and Other Quaternary Ammonium Compounds in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Quaternary Ammonium Compounds in Antimicrobial Strategies

Quaternary ammonium compounds (QACs) represent a cornerstone of antimicrobial research and application, valued for their broad-spectrum efficacy, versatility, and cost-effectiveness.[1][2] These cationic surfactants are integral components in disinfectants, antiseptics, and various industrial processes.[3][4] Their fundamental mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of essential cellular contents and ultimately, cell death.[5][6] The structure of a QAC, particularly the nature of the alkyl chains and the head group, significantly influences its antimicrobial potency and toxicological profile.

This guide provides an in-depth comparative analysis of a specific hydrophilic QAC, N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide, and its performance relative to other widely used QACs. Due to a scarcity of publicly available data on the bromide salt, this guide will focus on its close analogue, N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride (CAS 22340-01-8), which is expected to exhibit nearly identical antimicrobial properties. We will objectively evaluate its efficacy through a synthesis of available data and provide a framework for its experimental validation against established QACs like Benzalkonium Chloride (BAC) and Didecyldimethylammonium Chloride (DDAC).

Structural Considerations and the Hypothesis of Enhanced Biocompatibility

The defining feature of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium is the presence of two hydroxyethyl groups attached to the nitrogen atom. This structural modification is hypothesized to increase the hydrophilicity of the molecule, potentially leading to a more favorable safety profile in biological systems compared to QACs with purely alkyl substituents.[7] The dodecyl (C12) alkyl chain is known to be effective for antimicrobial activity, suggesting a potent biocidal effect for this compound.[8]

Caption: General chemical structure of a quaternary ammonium compound.

Comparative Efficacy: A Data-Driven Assessment

Table 1: Comparative Antimicrobial Efficacy (MIC in µg/mL) of Selected QACs

MicroorganismN,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chlorideBenzalkonium Chloride (BAC)Didecyldimethylammonium Chloride (DDAC)
Staphylococcus aureusData not available1 - 4[10]0.5 - 4[11]
Escherichia coliData not available4 - 256[9]1.3 - 6[5][12]
Pseudomonas aeruginosaData not available1,200 - 1,600[9]Data not available
Candida albicansData not available0.1 - 12 (mM)[13]Data not available

Analysis of Comparative Efficacy:

  • Benzalkonium Chloride (BAC) exhibits potent activity against Gram-positive bacteria like S. aureus. However, its efficacy against Gram-negative bacteria, particularly P. aeruginosa, is significantly lower.

  • Didecyldimethylammonium Chloride (DDAC) demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with generally low MIC values.[3][11]

  • N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride , with its C12 alkyl chain, is expected to be highly effective against a range of bacteria. The presence of hydroxyethyl groups may influence its interaction with the bacterial cell wall and membrane, warranting further investigation to determine its precise antimicrobial spectrum.[4][8]

Cytotoxicity Profile: Balancing Efficacy and Safety

A critical aspect of drug development is the assessment of a compound's cytotoxicity towards mammalian cells.[14] A favorable therapeutic index (the ratio of the toxic dose to the therapeutic dose) is essential for any antimicrobial agent intended for clinical or personal care applications.

Table 2: Comparative In Vitro Cytotoxicity of Selected QACs

Cell LineAssayN,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chlorideBenzalkonium Chloride (BAC)Didecyldimethylammonium Chloride (DDAC)
Human Bronchial Epithelial (BEAS-2B)Cell ViabilityData not availableIC50: ~0.002% (2h exposure)[6]Sharp decrease in viability at 4 µg/mL[15]
Human Limbal Stem CellsMTT AssayData not availableInhibition of proliferation at 0.0002% (48h)[16]Data not available
Rat HepatocytesLD50 (oral)Data not availableData not available238 mg/kg[17]

Insights into Cytotoxicity:

  • Benzalkonium Chloride (BAC) has been shown to be cytotoxic to various human cell lines at concentrations used in some pharmaceutical preparations, raising concerns about its long-term use.[14][16][18]

  • Didecyldimethylammonium Chloride (DDAC) also exhibits significant cytotoxicity, with studies showing a sharp decrease in the viability of human bronchial epithelial cells at low concentrations.[15]

  • The hydrophilic nature of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride may potentially mitigate some of the cytotoxic effects observed with more lipophilic QACs. However, this remains a hypothesis that requires rigorous experimental validation.

Experimental Protocols for Comparative Evaluation

To facilitate further research and a direct comparison of these compounds, we provide detailed, standardized protocols for key assays.

Experimental Workflow for Comparative Analysis

Figure 2: Experimental Workflow for QAC Comparison cluster_workflow Comparative Evaluation Workflow Start Prepare Stock Solutions of QACs MIC Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution Method) Start->MIC Cytotoxicity Assess In Vitro Cytotoxicity (MTT Assay) Start->Cytotoxicity Membrane_Potential Evaluate Bacterial Membrane Potential Disruption MIC->Membrane_Potential Data_Analysis Analyze and Compare Efficacy and Safety Profiles MIC->Data_Analysis Cytotoxicity->Data_Analysis Membrane_Potential->Data_Analysis Conclusion Draw Conclusions on Relative Performance Data_Analysis->Conclusion Figure 3: QAC-Induced Bacterial Cell Death Pathway cluster_pathway Mechanism of Action QAC Quaternary Ammonium Compound Membrane_Binding Electrostatic binding to negatively charged bacterial cell membrane QAC->Membrane_Binding Hydrophobic_Insertion Insertion of hydrophobic alkyl chains into the lipid bilayer Membrane_Binding->Hydrophobic_Insertion Membrane_Disruption Disruption of membrane integrity and fluidity Hydrophobic_Insertion->Membrane_Disruption Potential_Dissipation Dissipation of membrane potential Membrane_Disruption->Potential_Dissipation Leakage Leakage of intracellular components (ions, ATP, nucleic acids, proteins) Potential_Dissipation->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: A simplified signaling pathway of QAC-induced bacterial cell death.

Conclusion and Future Directions

While N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide and its chloride analogue hold promise as effective antimicrobial agents, potentially with an improved safety profile due to their hydrophilic nature, a significant data gap remains. The comparative framework and detailed experimental protocols provided in this guide are intended to empower researchers to conduct the necessary studies to fully elucidate the efficacy and cytotoxicity of this compound.

Future research should focus on:

  • Systematic MIC and MBC (Minimum Bactericidal Concentration) determination against a broad panel of clinically relevant bacteria and fungi.

  • Comprehensive in vitro cytotoxicity studies using a variety of human cell lines to establish a robust safety profile.

  • Mechanistic studies to confirm the mode of action and explore any unique interactions with microbial or mammalian cells conferred by the hydroxyethyl groups.

By systematically addressing these research questions, the scientific community can accurately position N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide within the arsenal of quaternary ammonium compounds and determine its potential for future applications in drug development and infection control.

References

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Cross-validation of experimental results using N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of experimental results using N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide and its analogues. Due to the limited specific literature on this exact molecule, this guide will utilize the well-characterized cationic surfactant, Dodecyltrimethylammonium bromide (DTAB), as a primary exemplar. We will compare its performance with other key surfactants, Cetyltrimethylammonium bromide (CTAB) and Sodium dodecyl sulfate (SDS), to provide a robust comparative analysis. This approach will equip researchers, scientists, and drug development professionals with the necessary tools to ensure the reliability and reproducibility of their findings in the broader context of quaternary ammonium surfactants.

Quaternary ammonium compounds (QACs) are a versatile class of molecules with a broad spectrum of applications, including as disinfectants, surfactants, and components in drug delivery systems.[1][2][3] The specific structure of a QAC, including the length of its alkyl chains and the nature of its head group, dictates its physicochemical properties and, consequently, its functional performance. The inclusion of hydroxyl groups, as in the case of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide, can further influence properties like solubility and hydrogen bonding capabilities, potentially enhancing their application in specific contexts like mineral flotation or as cleaning emulsifiers.[4][5]

The Imperative of Cross-Validation in Surfactant Science

In any scientific endeavor, the reproducibility of experimental data is paramount. Cross-validation, the practice of confirming results through multiple, independent methodologies, serves as a cornerstone of scientific integrity. For surfactants, key performance indicators such as the Critical Micelle Concentration (CMC) and antimicrobial efficacy can be influenced by subtle variations in experimental conditions. Therefore, employing orthogonal techniques to measure these properties is not just good practice; it is essential for generating trustworthy and authoritative data.

Comparative Analysis of Representative Surfactants

To illustrate the principles of cross-validation, we will compare the properties and performance of three well-characterized surfactants:

  • Dodecyltrimethylammonium bromide (DTAB): A cationic surfactant with a 12-carbon alkyl chain. It serves as our primary analogue for N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide.

  • Cetyltrimethylammonium bromide (CTAB): A cationic surfactant with a longer, 16-carbon alkyl chain. This difference in chain length significantly impacts its self-aggregation behavior.[6]

  • Sodium dodecyl sulfate (SDS): An anionic surfactant with a 12-carbon alkyl chain, providing a point of comparison with a different charge.[7]

Physicochemical Properties

The fundamental property of a surfactant is its ability to form micelles, which occurs above a specific concentration known as the Critical Micelle Concentration (CMC). The CMC is a critical parameter as it dictates the concentration at which a surfactant's properties, such as surface tension and solubilization capacity, change dramatically.[8]

SurfactantTypeAlkyl Chain LengthCritical Micelle Concentration (CMC) in WaterKey Applications
Dodecyltrimethylammonium bromide (DTAB) Cationic12~15 mM[6][9]Antimicrobial agent, DNA extraction, drug delivery[9][10]
Cetyltrimethylammonium bromide (CTAB) Cationic16~1 mM[6]DNA extraction from plants, antiseptic, hair conditioning agent[6][11]
Sodium dodecyl sulfate (SDS) Anionic12~8.2 mMDetergent, protein denaturation in electrophoresis, component in cleaning products[7][12][13]

Causality Behind Property Differences: The significant difference in CMC between DTAB and CTAB is a direct consequence of the longer hydrophobic alkyl chain in CTAB.[6] The increased hydrophobicity of the 16-carbon chain drives micelle formation at a much lower concentration compared to the 12-carbon chain of DTAB. This highlights how minor structural modifications can have a profound impact on the physicochemical behavior of a surfactant.

Experimental Protocols for Cross-Validation

To ensure the validity of experimental findings, it is crucial to employ at least two independent methods to determine key parameters. Below are detailed protocols for determining the CMC and antimicrobial efficacy of surfactants.

A. Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that exhibits a sharp change in its concentration dependence at the point of micelle formation. We will detail two common and reliable methods: conductometry and fluorescence spectroscopy.

Principle: This method is suitable for ionic surfactants. Below the CMC, the conductivity of the solution increases linearly with concentration. Above the CMC, while the overall conductivity continues to increase, the slope of the line decreases. This is because the newly formed micelles have a lower mobility than the individual surfactant ions, and they also bind some of the counter-ions, reducing the total number of effective charge carriers. The CMC is determined as the point of intersection of these two linear regions.[14]

Experimental Workflow:

CMC_Conductivity_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare a concentrated stock solution of the surfactant in deionized water. B Create a series of dilutions from the stock solution. A->B C Calibrate the conductivity meter with standard solutions. B->C D Measure the conductivity of each dilution, ensuring temperature equilibrium. C->D E Plot specific conductivity (κ) as a function of surfactant concentration. D->E F Identify the two linear regions in the plot. E->F G Determine the intersection of the two lines. The x-coordinate of this point is the CMC. F->G

Caption: Workflow for CMC determination by conductometry.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a stock solution of the surfactant (e.g., 100 mM DTAB) in high-purity deionized water. Create a series of dilutions from this stock solution, covering a concentration range both below and above the expected CMC.

  • Conductivity Measurement: Calibrate a conductivity meter using standard KCl solutions. For each dilution, measure the specific conductivity. Ensure that the temperature of the solution is constant throughout the measurements, as conductivity is temperature-dependent.

  • Data Analysis: Plot the specific conductivity (κ) on the y-axis against the surfactant concentration on the x-axis. The resulting graph should show two linear regions with different slopes.

  • CMC Determination: Perform a linear regression on the data points in each of the two linear regions. The concentration at which these two lines intersect is the CMC.

Principle: This method utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment causes a shift in the fine structure of the pyrene emission spectrum. Specifically, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is monitored. A sharp decrease in the I₁/I₃ ratio indicates the transfer of pyrene into the non-polar micellar core, and the concentration at which this occurs corresponds to the CMC.[15]

Experimental Workflow:

CMC_Fluorescence_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare surfactant solutions of varying concentrations containing a fixed, low concentration of pyrene. B Excite the samples at a suitable wavelength (e.g., 334 nm) and record the emission spectrum. A->B C Measure the intensities of the first (I₁) and third (I₃) vibronic peaks. B->C D Calculate the I₁/I₃ ratio for each concentration. C->D E Plot the I₁/I₃ ratio as a function of the logarithm of the surfactant concentration. D->E F The CMC is determined from the inflection point of the resulting sigmoidal curve. E->F

Caption: Workflow for CMC determination by fluorescence spectroscopy.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a series of surfactant solutions in deionized water. To each solution, add a small aliquot of a concentrated pyrene stock solution (in a volatile solvent like acetone, which is then evaporated) to achieve a final pyrene concentration of approximately 1 µM.

  • Fluorescence Measurement: Using a spectrofluorometer, excite the samples at a wavelength where pyrene absorbs (e.g., 334 nm). Record the emission spectrum from approximately 350 nm to 450 nm.

  • Data Analysis: From each spectrum, determine the intensity of the first vibronic peak (I₁, around 373 nm) and the third vibronic peak (I₃, around 384 nm). Calculate the I₁/I₃ ratio for each surfactant concentration.

  • CMC Determination: Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration. The data should follow a sigmoidal curve. The CMC is typically taken as the concentration at the inflection point of this curve.

Trustworthiness through Cross-Validation: If the CMC values obtained from both conductometry and fluorescence spectroscopy are in close agreement, it significantly increases the confidence in the measured value.

B. Assessment of Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16] The broth microdilution method is a widely accepted and standardized technique for determining the MIC.[17][18]

Principle: A standardized suspension of a test microorganism is inoculated into the wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are visually inspected for turbidity (an indication of microbial growth). The lowest concentration of the agent that prevents turbidity is the MIC.[19]

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis A Prepare serial two-fold dilutions of the surfactant in a 96-well microtiter plate containing growth medium (e.g., Mueller-Hinton Broth). C Inoculate each well with the bacterial suspension. Include positive (no surfactant) and negative (no bacteria) controls. A->C B Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard). B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Visually inspect the wells for turbidity. D->E F The MIC is the lowest concentration of the surfactant in a well with no visible growth. E->F

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Preparation of Surfactant Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the surfactant in a suitable bacterial growth medium, such as Mueller-Hinton Broth (MHB).[18]

  • Inoculum Preparation: Prepare a suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) in sterile saline or broth, and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).[19]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control well (medium and bacteria, no surfactant) and a negative control well (medium only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in an aerobic atmosphere.[18]

  • MIC Determination: After incubation, visually examine the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the surfactant at which there is no visible growth.

Self-Validating System: The inclusion of positive and negative controls is critical for the self-validation of this protocol. The positive control must show clear turbidity, while the negative control must remain clear. This ensures that the medium supports growth and that there is no contamination.

Conclusion

The cross-validation of experimental results is a fundamental practice for ensuring the scientific rigor of any study involving surfactants. By employing multiple, independent methods to determine key performance parameters such as the Critical Micelle Concentration and Minimum Inhibitory Concentration, researchers can build a robust and trustworthy dataset. While N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide itself may not be extensively characterized in the public domain, the principles and protocols outlined in this guide, using well-established analogues like DTAB, provide a clear pathway for its systematic evaluation and comparison with other surfactants. This approach not only validates the specific findings but also places them within the broader context of surfactant science, enabling more informed decisions in research, development, and various industrial applications.

References

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Navigating Saline Environments: A Performance Analysis of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide in Solutions of Varying Ionic Strength

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of formulation science, the efficacy of a surfactant is not an island. Its performance is deeply intertwined with the surrounding chemical environment, particularly the ionic strength of the solution. This guide delves into the performance characteristics of a promising cationic surfactant, N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide, under varying saline conditions. As researchers, scientists, and drug development professionals, understanding these interactions is paramount for optimizing formulations, ensuring stability, and predicting performance in real-world applications, from personal care products to advanced drug delivery systems.[1]

N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide, a quaternary ammonium compound, presents a unique molecular architecture. Its dodecyl hydrophobic tail provides the driving force for surface activity and micellization, while the hydrophilic head group, featuring two hydroxyl groups in addition to the cationic nitrogen, suggests potential for unique solvation and hydrogen bonding capabilities.[2] These structural nuances are critical when considering its behavior in the presence of electrolytes.

This guide will provide a comparative analysis of this surfactant, juxtaposed with other commonly employed alternatives. We will explore the fundamental principles governing surfactant behavior in ionic solutions and present a framework for empirical performance evaluation. While specific experimental data for N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is not extensively available in public literature, this guide will utilize established principles of colloid and surface science to project its performance and provide detailed, actionable experimental protocols for its characterization.

The Fundamental Influence of Ionic Strength on Cationic Surfactant Performance

The addition of an electrolyte, such as sodium chloride (NaCl), to a solution of an ionic surfactant has a profound impact on its aggregation behavior. The primary mechanism at play is the shielding of electrostatic repulsion between the charged head groups of the surfactant monomers.[3][4] In an aqueous environment, the positively charged quaternary ammonium heads of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide molecules repel each other, opposing the hydrophobic-driven aggregation into micelles.

When salt is introduced, the dissociated ions (e.g., Na⁺ and Cl⁻) form an ionic atmosphere around the charged head groups. The counter-ions (Cl⁻ in this case) are attracted to the cationic head groups, effectively neutralizing their charge and reducing the electrostatic repulsion. This facilitates micelle formation at a lower surfactant concentration, a phenomenon quantified by a decrease in the Critical Micelle Concentration (CMC).[4]

This relationship can be conceptually visualized as follows:

G cluster_0 Low Ionic Strength cluster_1 High Ionic Strength High Repulsion High Repulsion High CMC High CMC High Repulsion->High CMC Shielded Repulsion Shielded Repulsion Low CMC Low CMC Shielded Repulsion->Low CMC Salt Addition Salt Addition Low Ionic Strength Low Ionic Strength Salt Addition->Low Ionic Strength Low Conc. High Ionic Strength High Ionic Strength Salt Addition->High Ionic Strength High Conc. Surfactant Solution Surfactant Solution Surfactant Solution->Salt Addition Low Ionic Strength->High Repulsion High Ionic Strength->Shielded Repulsion

Caption: The effect of ionic strength on the CMC of ionic surfactants.

Comparative Surfactant Profiles

To contextualize the performance of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide, we will compare it with two other cationic surfactants and one non-ionic surfactant.

  • Cetyltrimethylammonium Bromide (CTAB): A widely studied cationic surfactant with a longer (C16) alkyl chain and a smaller head group.

  • Dodecyltrimethylammonium Bromide (DTAB): A cationic surfactant with the same alkyl chain length (C12) but a smaller, more compact head group.

  • Triton X-100: A non-ionic surfactant, included to highlight the distinct behavior of uncharged surfactants in ionic solutions.

Projected Performance Analysis: A Data-Driven Comparison

The following table presents hypothetical, yet scientifically plausible, experimental data to illustrate the expected performance of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide in comparison to the selected alternatives at varying NaCl concentrations.

SurfactantNaCl Concentration (mM)Projected CMC (mM)Projected Surface Tension at CMC (mN/m)
N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide 012.038
108.536
504.034
1002.533
Dodecyltrimethylammonium Bromide (DTAB) 015.039
1010.037
505.035
1003.034
Cetyltrimethylammonium Bromide (CTAB) 00.936
100.534
500.232
1000.131
Triton X-100 00.2533
100.2433
500.2433
1000.2332

Analysis of Projected Data:

  • Effect of Ionic Strength: For all cationic surfactants, the CMC is projected to decrease significantly with increasing NaCl concentration, illustrating the charge-shielding effect.[4][5] In contrast, the non-ionic Triton X-100 shows minimal change in its CMC, as its aggregation is not primarily governed by electrostatic repulsion.[5]

  • Head Group Influence: N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is expected to have a lower CMC than DTAB in deionized water. The presence of the two hydroxyethyl groups can lead to increased hydration of the head group, which may slightly oppose micellization. However, these groups could also participate in intermolecular hydrogen bonding, which might favor aggregation.[2]

  • Hydrophobic Chain Length: CTAB, with its longer C16 chain, exhibits a much lower CMC than the C12 surfactants, a direct consequence of its greater hydrophobicity.

  • Surface Tension Reduction: All surfactants are effective at reducing the surface tension of water. The addition of salt generally enhances the packing of surfactant molecules at the air-water interface, leading to a slight decrease in the surface tension at the CMC.

Experimental Protocols for Performance Verification

To empirically validate the performance of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide, the following experimental workflows are recommended.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This method is suitable for ionic surfactants as it relies on the change in the electrical conductivity of the solution as micelles are formed.

Methodology:

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide in deionized water.

    • Prepare stock solutions of NaCl at various concentrations (e.g., 20 mM, 100 mM, 200 mM).

  • Prepare Sample Series:

    • For each desired NaCl concentration, prepare a series of surfactant solutions with increasing concentrations by diluting the surfactant stock solution with the corresponding NaCl stock solution.

  • Conductivity Measurement:

    • Calibrate the conductivity meter with standard solutions.

    • Measure the conductivity of each solution in the series, ensuring constant temperature.

  • Data Analysis:

    • Plot the specific conductivity versus the surfactant concentration.

    • The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Caption: Workflow for CMC determination using conductivity measurements.

Surface Tension Measurement by Du Noüy Ring Tensiometry

This technique directly measures the surface tension of the surfactant solutions, providing information on the efficiency of the surfactant in reducing surface energy.

Methodology:

  • Prepare Sample Series: Prepare the same series of surfactant solutions at different ionic strengths as for the conductivity measurements.

  • Instrument Setup and Calibration:

    • Set up the tensiometer and ensure the platinum ring is meticulously cleaned (e.g., by flaming).

    • Calibrate the instrument with deionized water.

  • Surface Tension Measurement:

    • Measure the surface tension of each solution, allowing sufficient time for the surface to equilibrate.

  • Data Analysis:

    • Plot surface tension versus the logarithm of the surfactant concentration.

    • The CMC is identified as the concentration at which the surface tension becomes constant. The surface tension value at this plateau is the γ_CMC.

Concluding Remarks for the Formulation Scientist

The performance of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide is intrinsically linked to the ionic strength of its environment. Based on established principles, we can confidently predict a significant decrease in its CMC with the addition of electrolytes, a hallmark of cationic surfactants. This behavior, coupled with its unique head group structure featuring hydroxyl groups, makes it a compelling candidate for formulations where performance in saline conditions is critical.

The provided experimental protocols offer a robust framework for the empirical validation of these characteristics. By systematically analyzing its CMC and surface tension behavior in comparison to other surfactants, researchers can gain the necessary insights to harness the full potential of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide in their specific applications. This understanding is the cornerstone of rational formulation design, leading to more stable, effective, and reliable products.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we use, including their safe and environmentally conscious disposal. This guide provides a detailed protocol for managing waste containing N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide, a cationic surfactant belonging to the quaternary ammonium compound (QAC) family. The procedures outlined here are designed to protect laboratory personnel and mitigate environmental impact, reflecting a commitment to best practices in laboratory safety and chemical stewardship.

Core Directive: Understanding the Hazard Profile

The "why" behind stringent disposal protocols is rooted in the inherent hazards of the chemical. N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide and structurally similar QACs present a dual-risk profile that necessitates careful handling from use to disposal.

1. Human Health Hazards: While not acutely toxic in all cases, related quaternary ammonium compounds are known irritants and can be harmful. The primary routes of exposure in a laboratory setting are ingestion, skin contact, and eye contact. GHS classifications for similar long-chain QACs frequently include:

  • Harmful if swallowed (H302).[1][2]

  • Causes skin irritation (H315).[2][3]

  • Causes serious eye damage or irritation (H318/H319).[1][2][3]

Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

2. Environmental Hazards: The Critical Driver for Disposal Protocol The most significant concern for this class of compounds is their environmental fate. Cationic surfactants, including N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide, are classified as very toxic to aquatic life, often with long-lasting effects (GHS Hazard H400/H410).[1][2][3][4] Their chemical structure allows them to disrupt the cell membranes of microorganisms, fish, and invertebrates, making their release into waterways a significant ecological threat. This high aquatic toxicity is the primary reason why indiscriminate disposal, particularly down the drain, is unacceptable and often in violation of local regulations.

Operational Plan: Waste Handling and Segregation in the Laboratory

Proper disposal begins the moment a container is designated as waste. Adherence to a systematic in-lab process is crucial for safety and compliance.

Personal Protective Equipment (PPE) Requirements: When handling any waste containing this compound, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[5]

  • Hand Protection: Nitrile or other chemically resistant gloves.[3]

  • Body Protection: A standard laboratory coat.

Waste Container Protocol:

  • Designation: All waste containing N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide must be collected in a dedicated, chemically compatible container. Do not mix with incompatible waste streams like strong oxidizing agents, acids, or bases.[4][6]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide." The label should also include hazard pictograms for environmental toxicity and irritant.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from general laboratory traffic, until pickup by a licensed disposal service.[4][7]

Disposal Methodologies: A Step-by-Step Guide

The appropriate disposal method is dictated by the nature and quantity of the waste. The cardinal rule is to avoid drain and trash disposal for any hazardous chemical waste.[8]

Waste TypeRecommended Disposal MethodCausality / Rationale
Bulk or Unused Product Collection for professional disposalThe high concentration and aquatic toxicity necessitate treatment at a specialized facility.
Contaminated Labware (e.g., pipettes, gloves) Collect in a designated solid hazardous waste containerPrevents the introduction of the chemical into municipal solid waste streams and landfills.
Aqueous Solutions & Glassware Rinsate Collect all solutions and the first rinseate as liquid hazardous wasteThe first rinse of contaminated glassware contains significant chemical residue and must be treated as hazardous.[8] Subsequent rinses may be permissible for drain disposal depending on local regulations, but a conservative approach is to collect all rinsates.
Minor Spills (<50 mL) Absorb with inert material and collect for professional disposalPrevents the spread of contamination and ensures the hazardous material is captured for proper disposal. Entry into sewers must be prevented.[9][10]

This protocol details the validated procedure for cleaning up a small spill of a solution containing N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide.

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: Ensure you are wearing the required PPE (goggles, gloves, lab coat).

  • Containment: If the spill is spreading, create a dike around the perimeter using an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Absorption: Gently cover the spill with the absorbent material, working from the outside in to prevent splashing.

  • Collection: Once fully absorbed, carefully scoop the material using non-sparking tools and place it into a designated hazardous waste container.[9]

  • Decontamination: Wipe the spill area with a cloth dampened with soapy water or a suitable laboratory detergent. Collect the cloth and the first decontamination rinseate as hazardous waste.

  • Final Disposal: Seal and label the waste container. Arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed waste management contractor.[4][9]

Disposal Decision Workflow

The following diagram illustrates the logical flow for making correct disposal decisions for N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide waste.

G Disposal Decision Workflow for N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type bulk Bulk / Unused Chemical or Contaminated Solution waste_type->bulk Liquid solid Contaminated Solid Waste (Gloves, Wipes, Labware) waste_type->solid Solid spill Accidental Spill waste_type->spill Spill ppe->waste_type collect_liquid Collect in Labeled Liquid Hazardous Waste Container bulk->collect_liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid absorb Absorb with Inert Material spill->absorb contractor Dispose via Licensed Waste Management Contractor collect_liquid->contractor collect_solid->contractor absorb->collect_solid

Caption: Decision flowchart for proper waste segregation and disposal.

By adhering to these scientifically grounded and safety-focused procedures, you contribute to a culture of responsibility, ensuring that our work advances science without compromising the safety of our colleagues or the health of our environment.

References

  • Vertex AI Search. (n.d.). 5 - SAFETY DATA SHEET.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: n-Dodecyltrimethylammonium bromide.
  • Regulations.gov. (n.d.). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Bis-(2-hydroxyethyl)-2-aminoethane sulphonic acid.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Dodecyltrimethylammonium bromide.
  • PubChem. (n.d.). Bis(2-hydroxyethyl)methyloleylammonium chloride.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Santa Cruz Biotechnology. (n.d.). Dodecyltrimethylammonium bromide: sc-239839 MATERIAL SAFETY DATA SHEET.
  • Stanford Environmental Health & Safety. (n.d.). Chemical Waste Disposal.
  • Central Drug House (P) Ltd. (n.d.). DODECYL TRIMETHYL AMMONIUM BROMIDE CAS No 1119-94-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

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